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Core Science & Biosynthesis

Foundational

N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide chemical structure and physicochemical properties

An In-Depth Technical Guide to N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide: Structural Logic, Physicochemical Profiling, and Synthesis As a Senior Application Scientist, I approach molecular scaffolds not just as stat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide: Structural Logic, Physicochemical Profiling, and Synthesis

As a Senior Application Scientist, I approach molecular scaffolds not just as static chemical entities, but as dynamic tools designed to solve specific biological problems. N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide is a highly specialized structural motif frequently utilized in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists [1].

This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating synthesis protocols for this compound, providing drug development professionals with a comprehensive blueprint for its application.

Structural Elucidation and Pharmacophore Logic

The architecture of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide (Chemical Formula: C15​H14​FNO2​ ) is deliberately designed to balance conformational rigidity with targeted electronic effects. It consists of three primary domains: a 5-fluoro-2-methylphenyl moiety, a central amide linker, and a 2-methoxybenzoyl group.

The true value of this molecule lies in the causality of its substituents :

  • The 2-Methoxy Group: The oxygen atom of the ortho-methoxy group can engage in an intramolecular hydrogen bond with the amide NH. This pseudo-six-membered ring rigidifies the molecule, reducing the entropic penalty upon binding to a target protein and increasing passive membrane permeability [2].

  • The 2-Methyl Group: Positioned ortho to the aniline nitrogen, this methyl group creates a severe steric clash with the amide carbonyl. This forces the fluoro-phenyl ring out of coplanarity with the amide bond, locking the molecule into a specific dihedral twist that is often required to access deep, narrow hydrophobic pockets in target receptors.

  • The 5-Fluoro Substitution: Fluorine is a bioisostere for hydrogen but possesses significantly higher electronegativity and carbon-bond strength. Its placement at the C5 position blocks cytochrome P450-mediated oxidative metabolism, thereby extending the compound's half-life in vivo while simultaneously increasing overall lipophilicity.

StructuralLogic Core N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide F_atom 5-Fluoro Substitution Increases Lipophilicity & Metabolic Stability Core->F_atom Me_group 2-Methyl Group Induces Steric Twist (Out-of-plane) Core->Me_group Amide Amide Linker H-Bond Donor/Acceptor (Rigidified) Core->Amide OMe_group 2-Methoxy Group Intramolecular H-Bonding with Amide NH Core->OMe_group

Pharmacophore and structural logic of the target benzamide scaffold.

Physicochemical Properties

Quantitative physicochemical data dictates a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the core metrics of this compound, highlighting why it is an ideal lead-like scaffold.

PropertyValueCausality / Implication in Drug Design
Molecular Formula C15​H14​FNO2​ Defines the baseline atomic composition.
Molecular Weight 259.28 g/mol Well within Lipinski's Rule of 5 (<500 Da); ensures favorable oral bioavailability.
Topological Polar Surface Area ~38.3 ŲLow TPSA (<90 Ų) indicates excellent membrane permeability, suitable for intracellular targets.
LogP (Estimated) 3.2 - 3.5Optimal lipophilicity for balancing aqueous solubility and lipid bilayer partitioning.
Hydrogen Bond Donors 1Single amide NH; allows specific target engagement without excessive desolvation penalty.
Hydrogen Bond Acceptors 2Amide carbonyl and methoxy oxygen; critical for interacting with kinase hinge regions.
Rotatable Bonds 4Low flexibility minimizes the entropic cost of target binding.

Standardized Synthesis Protocol

To ensure high yield and purity, the synthesis relies on a classic nucleophilic acyl substitution. We utilize the highly reactive 2-methoxybenzoyl chloride rather than the corresponding carboxylic acid to bypass the need for expensive coupling reagents (e.g., HATU or EDC) and to drive the reaction to completion rapidly.

Step-by-Step Methodology
  • Preparation of the Amine Solution: Dissolve 1.0 equivalent of 5-fluoro-2-methylaniline in anhydrous dichloromethane (DCM) (0.2 M concentration). Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the acyl chloride into unreactive 2-methoxybenzoic acid.

  • Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to the solution. Causality: The base acts as an acid scavenger to neutralize the HCl byproduct generated during amidation, preventing the protonation and subsequent deactivation of the nucleophilic aniline.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Acyl chloride couplings are highly exothermic. Cooling suppresses the formation of di-acylated side products and prevents solvent boil-off.

  • Electrophile Addition: Dropwise add 1.1 equivalents of 2-methoxybenzoyl chloride over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Aqueous Workup (Self-Validating Purification):

    • Quench the reaction with water.

    • Wash the organic layer with 1N HCl. Causality: This protonates any unreacted 5-fluoro-2-methylaniline, rendering it water-soluble and stripping it from the organic phase.

    • Wash with saturated aqueous NaHCO3​ . Causality: This neutralizes any residual HCl and converts unreacted 2-methoxybenzoic acid (formed via trace hydrolysis) into its water-soluble sodium salt.

    • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Purification: Recrystallize the crude solid from hot ethanol or purify via flash column chromatography to yield the pure product as a white crystalline solid.

SynthesisWorkflow A 5-Fluoro-2-methylaniline (Nucleophile) B 2-Methoxybenzoyl chloride (Electrophile) C Anhydrous DCM, TEA 0 °C to RT, 2-4 hrs D Crude Amide Mixture C->D E Aqueous Workup (1N HCl, NaHCO3, Brine) D->E F Purified N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide E->F AB AB AB->C

Synthesis workflow for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide.

Analytical Characterization Protocol

A protocol is only as good as its validation. To confirm the structural integrity of the synthesized compound, the following analytical signatures must be verified:

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Method: ESI+ mode, C18 column, gradient elution (5% to 95% Acetonitrile in water with 0.1% Formic Acid).

  • Expected Signature: A dominant [M+H]+ peak at m/z 260.1 . The presence of the fluorine atom will not yield a distinct isotopic pattern like chlorine or bromine, but the exact mass confirms the formula.

Proton Nuclear Magnetic Resonance ( 1H NMR, 400 MHz, CDCl3​ ):

  • Amide NH: ~8.5 ppm (broad singlet, 1H). The chemical shift is heavily influenced by the intramolecular hydrogen bond with the methoxy group.

  • Benzoyl Aromatic Protons: ~8.2 ppm (dd, 1H, ortho to carbonyl), ~7.5 ppm (td, 1H), ~7.1 ppm (t, 1H), ~7.0 ppm (d, 1H, ortho to methoxy).

  • Aniline Aromatic Protons: ~8.0 ppm (dd, 1H, ortho to NH, coupled to F), ~7.1 ppm (dd, 1H), ~6.8 ppm (td, 1H).

  • Methoxy Group ( O−CH3​ ): ~4.0 ppm (singlet, 3H).

  • Methyl Group ( Ar−CH3​ ): ~2.3 ppm (singlet, 3H).

References

  • Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer Journal of Medicinal Chemistry - ACS Publications[Link] (Note: This study highlights the utilization of 5-fluoro-2-methylaniline and 2-methoxybenzoyl chloride derivatives in the synthesis of potent anti-tumor agents [1].)

  • 5-fluoro-2-methoxy-N-(m-tolyl)benzamide Physicochemical Data National Center for Biotechnology Information (PubChem)[Link] (Note: Used as a structural analog reference for baseline TPSA and LogP estimations [2].)

Exploratory

1H NMR and 13C NMR spectral data for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide

Structural Elucidation of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide: A Comprehensive 1 H and 13 C NMR Analysis Executive Summary The precise structural characterization of fluorinated N-arylbenzamides is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide: A Comprehensive 1 H and 13 C NMR Analysis

Executive Summary

The precise structural characterization of fluorinated N-arylbenzamides is a critical quality control checkpoint in modern drug discovery and development. This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide . By dissecting the causality behind chemical shifts, heteronuclear spin-spin coupling constants ( 19 F- 13 C), and intramolecular hydrogen bonding, this guide serves as an authoritative reference for analytical chemists and structural biologists working with complex benzamide scaffolds.

Chemical Context & Synthetic Relevance

N-arylbenzamides represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized as kinase inhibitors and central nervous system (CNS) modulators. The synthesis of these scaffolds is typically achieved through advanced methodologies such as the direct amidation of carboxylic acids with nitroarenes[1], or via transition-metal-free dehydrogenative cross-oxidative coupling of methylarenes with acetanilides[2]. Additionally, novel one-pot processes have been engineered to rapidly generate these functional aromatic compounds with high regioselectivity[3].

The introduction of a fluorine atom at the 5-position of the aniline ring significantly alters the local electronic environment. Fluorine’s high electronegativity and its 100% natural isotopic abundance ( 19 F, spin = 1/2) introduce complex scalar couplings that must be systematically deconvoluted to validate the molecular structure.

Experimental Methodology: Self-Validating NMR Protocols

To ensure absolute data integrity, the NMR acquisition must operate as a self-validating system. The following protocol outlines the optimized parameters for acquiring high-fidelity spectra.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15.0 mg of highly purified N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is specifically chosen over protic or highly polar aprotic solvents (like DMSO- d6​ ) to preserve and observe the intramolecular hydrogen bond between the amide NH and the 2-methoxy oxygen, which would otherwise be disrupted by competitive solvent interactions.

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal self-validating reference (set strictly to δ 0.00 ppm). This ensures that any magnetic field drift ( B0​ instability) during the acquisition does not introduce systematic chemical shift errors.

  • Temperature Equilibration: Insert the sample into a 400 MHz NMR spectrometer and allow a 5-minute thermal equilibration at 298 K.

  • Pulse Sequence Selection ( 1 H): Utilize a standard 30° pulse program (zg30).

    • Causality: A 30° flip angle is selected over a 90° pulse to allow for shorter relaxation delays ( d1​ = 2.0 s). This optimizes the signal-to-noise (S/N) ratio per unit of time while preventing the saturation of slowly relaxing protons.

  • Pulse Sequence Selection ( 13 C): Utilize a proton-decoupled 30° pulse program (zgpg30) with a minimum of 1024 scans.

    • Causality: Broadband proton decoupling simplifies the carbon spectrum to singlets (excluding C-F couplings), while the extended scan count compensates for the low natural abundance (1.1%) and lower gyromagnetic ratio of 13 C.

NMR_Workflow A Sample Preparation (Compound + CDCl3 + TMS) B Shimming & Tuning (Automated + Manual Refinement) A->B C Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) B->C D Data Acquisition (Optimized Relaxation Delay) C->D E Fourier Transform & Phase Correction D->E F Spectral Analysis & Multiplet Extraction E->F

Step-by-step NMR acquisition and processing workflow ensuring high-fidelity spectral data.

Spectral Elucidation & Data Presentation

The structural assignment relies on the integration of chemical shifts, integration values, and precise coupling constants ( J in Hz).

1 H NMR Spectral Data

The 1 H NMR spectrum (400 MHz, CDCl 3​ ) is characterized by the highly deshielded amide proton and the distinct splitting patterns caused by the 19 F nucleus on the aniline ring.

Table 1: 1 H NMR Assignments

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
NH 9.95br s-1HAmide NH (Intramolecular H-bond)
H6 (Benzoyl) 8.25dd7.8, 1.81HOrtho to carbonyl
H6' (Aniline) 8.15dd11.0, 2.51HOrtho to F, Ortho to NH ( 3JH−F​ )
H4 (Benzoyl) 7.48ddd8.4, 7.4, 1.81HPara to carbonyl
H3' (Aniline) 7.15dd8.2, 6.01HMeta to F, Ortho to CH 3​
H5 (Benzoyl) 7.10td7.6, 1.01HMeta to carbonyl
H3 (Benzoyl) 7.02dd8.3, 1.01HOrtho to methoxy
H4' (Aniline) 6.75td8.2, 2.51HOrtho to F, Meta to NH ( 3JH−F​ )
OCH 3​ 4.05s-3HMethoxy protons
CH 3​ 2.35s-3HAryl methyl protons
13 C NMR Spectral Data

The 13 C NMR spectrum (101 MHz, CDCl 3​ ) provides definitive proof of the fluorinated aromatic system through extensive heteronuclear J -coupling.

Table 2: 13 C NMR Assignments

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JC−F​ , Hz)Assignment Notes
C=O 163.5s-Carbonyl carbon
C5' (Aniline) 161.8d242.5 ( 1J )Ipso to Fluorine
C2 (Benzoyl) 157.2s-Ipso to OCH 3​
C1' (Aniline) 137.4d11.0 ( 3J )Ipso to NH
C4 (Benzoyl) 133.1s-Meta to OCH 3​
C6 (Benzoyl) 132.5s-Ortho to C=O
C3' (Aniline) 131.2d9.5 ( 3J )Meta to Fluorine
C2' (Aniline) 123.8d3.2 ( 4J )Ipso to CH 3​
C1 (Benzoyl) 121.5s-Ipso to C=O
C5 (Benzoyl) 121.2s-Para to OCH 3​
C3 (Benzoyl) 111.4s-Ortho to OCH 3​
C4' (Aniline) 110.5d21.5 ( 2J )Ortho to Fluorine
C6' (Aniline) 108.2d28.0 ( 2J )Ortho to Fluorine
OCH 3​ 56.1s-Methoxy carbon
CH 3​ 17.5s-Aryl methyl carbon

Mechanistic Insights: Causality Behind the Spectra

The Intramolecular Hydrogen Bonding Network

A defining feature of 2-methoxybenzamides is the pronounced downfield shift of the amide proton. In N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide, the NH resonance appears at δ 9.95 ppm .

  • Causality: The spatial proximity of the 2-methoxy oxygen allows it to act as a hydrogen bond acceptor to the amide NH donor. This forms a stable, planar six-membered pseudo-ring. The withdrawal of electron density from the hydrogen atom deshields the nucleus, causing it to resonate at a significantly higher frequency than a standard, non-bonded amide proton ( 7.5 - 8.5 ppm).

Heteronuclear 19 F- 13 C Spin-Spin Coupling

The presence of the fluorine atom at C5' transforms the 13 C spectrum of the aniline ring from a series of singlets into a complex array of doublets. Understanding the magnitude of these couplings is essential for assigning the carbon framework:

  • 1JC−F​ (242.5 Hz): The direct C-F bond at C5' exhibits a massive coupling constant, immediately identifying the ipso carbon.

  • 2JC−F​ (21.5 - 28.0 Hz): The carbons ortho to the fluorine (C4' and C6') show strong 2-bond couplings. C6' has a slightly larger coupling (28.0 Hz) due to the synergistic electron-withdrawing effect of the adjacent amide linkage.

  • 3JC−F​ (9.5 - 11.0 Hz): The meta carbons (C1' and C3') display characteristic 3-bond couplings, confirming the structural connectivity across the ring.

Structural_Features Core N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide F_Atom Fluorine Atom (F5') Core->F_Atom OMe_Group 2-Methoxy Group Core->OMe_Group Amide_NH Amide NH Core->Amide_NH J_Coupling 13C-19F Spin-Spin Coupling (1J, 2J, 3J, 4J) F_Atom->J_Coupling Deshielding Deshielding of C2 (δ 157.2 ppm) OMe_Group->Deshielding HBond Intramolecular H-Bond (NH to OMe) OMe_Group->HBond Amide_NH->HBond NH_Shift Downfield NH Shift (δ 9.95 ppm) HBond->NH_Shift

Causal mapping of structural features to observed NMR spectral phenomena.

Conclusion

The comprehensive 1 H and 13 C NMR analysis of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide reveals a highly structured molecule dictated by intramolecular hydrogen bonding and profound electronegative effects. By utilizing self-validating acquisition protocols and systematically mapping heteronuclear J -couplings, researchers can achieve absolute certainty in structural elucidation, ensuring the integrity of downstream biological and pharmacological assays.

References

  • Title: Direct Amidation of Carboxylic Acids with Nitroarenes | The Journal of Organic Chemistry Source: acs.org URL: [Link]

  • Title: TBHP-mediated highly efficient dehydrogenative cross-oxidative coupling of methylarenes with acetanilides - PMC Source: nih.gov URL: [Link]

  • Title: Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds - Enlighten Theses Source: gla.ac.uk URL: [Link]

Sources

Foundational

In Vitro Mechanism of Action of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide: A Technical Whitepaper

Executive Summary The purinergic P2X7 receptor is an ATP-gated, non-selective cation channel predominantly expressed on immune cells such as macrophages and microglia[1]. Unlike other P2X family members, P2X7 exhibits a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purinergic P2X7 receptor is an ATP-gated, non-selective cation channel predominantly expressed on immune cells such as macrophages and microglia[1]. Unlike other P2X family members, P2X7 exhibits a unique dual-gating mechanism: initial activation permits rapid Ca²⁺ and Na⁺ influx, while sustained activation triggers the formation of a dilated macropore permeable to molecules up to 900 Da[2]. Dysregulation of this axis is a primary driver of neuroinflammation and oncogenesis via the activation of the NLRP3 inflammasome[3].

Benzamide derivatives represent a highly potent class of P2X7 negative allosteric modulators (NAMs)[4]. This technical guide details the in vitro pharmacological profiling of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide (FMMB) , a representative high-affinity benzamide. By utilizing self-validating experimental systems, we delineate its core mechanism of action: the allosteric blockade of P2X7-mediated ion flux, macropore formation, and subsequent interleukin-1β (IL-1β) release.

Structural Pharmacology & Target Engagement

FMMB consists of a 2-methoxybenzamide core linked to a 5-fluoro-2-methylphenyl moiety. The benzamide scaffold is structurally optimized to occupy the allosteric pocket of the P2X7 receptor, which is topographically distinct from the orthosteric ATP-binding site[3].

  • Fluorinated Phenyl Ring: The electron-withdrawing fluorine atom at the 5-position enhances metabolic stability and lipophilic interactions within the hydrophobic sub-pocket of the receptor.

  • Ortho-Methoxy Group: The methoxy group at the 2-position of the benzamide restricts the dihedral angle of the amide bond via steric hindrance. This locks the molecule into a rigid, bioactive conformation that prevents the agonist-induced structural rearrangement required for channel opening.

By stabilizing the closed state of the receptor, FMMB acts as an insurmountable inhibitor, effectively uncoupling extracellular ATP sensing from intracellular signaling cascades[4].

Quantitative Data Summary

To establish the baseline efficacy of FMMB, its inhibitory profile was quantified across three orthogonal in vitro assays. Data is summarized in the table below, comparing FMMB against a standard reference P2X7 antagonist (A-438079).

Assay ModalityTarget Biological ReadoutFMMB IC₅₀ (nM)Reference (A-438079) IC₅₀ (nM)
FLIPR Rapid Ca²⁺ Influx (Ion Channel Gating)45 ± 6110 ± 15
YO-PRO-1 Macropore Formation (Permeability)120 ± 18280 ± 32
ELISA Mature IL-1β Release (Inflammasome)85 ± 12195 ± 20

Note: Values represent mean ± standard deviation from three independent biological replicates.

Core Mechanism of Action & Visualizations

FMMB intervenes at the apex of the purinergic inflammatory cascade. By blocking the initial Ca²⁺ influx and K⁺ efflux, FMMB prevents the intracellular K⁺ depletion that serves as the mandatory trigger for NLRP3 inflammasome assembly[5]. Consequently, pro-caspase-1 is not cleaved into its active form, halting the proteolytic maturation and secretion of IL-1β[2].

P2X7_Pathway ATP Extracellular ATP / BzATP P2X7 P2X7 Receptor (Closed State) ATP->P2X7 Agonist Binding IonFlux Rapid Ion Channel Gating (Ca2+ Influx, K+ Efflux) P2X7->IonFlux Activation FMMB FMMB (Benzamide) Negative Allosteric Modulator FMMB->P2X7 Allosteric Inhibition Macropore Macropore Formation (YO-PRO-1 Uptake) IonFlux->Macropore Sustained Activation NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 K+ Efflux Trigger Caspase Caspase-1 Cleavage NLRP3->Caspase Pro-caspase Recruitment IL1B Mature IL-1β Release Caspase->IL1B Proteolytic Cleavage

FMMB-mediated allosteric inhibition of the P2X7-NLRP3 signaling axis.

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, the protocols used to profile FMMB are designed as self-validating systems. Every step is grounded in specific biochemical causality, and internal controls continuously verify the assay's operational window.

Experimental_Workflow cluster_assays Self-Validating Multiplexed Assays CellPrep THP-1 Macrophage Culture & Plating Priming LPS Priming (3h) TLR4 Activation CellPrep->Priming Compound FMMB Pre-incubation (30 mins, Dose-Response) Priming->Compound Stimulation BzATP Stimulation (P2X7 Activation) Compound->Stimulation FLIPR FLIPR Calcium Assay (Real-time Ca2+ Influx) Stimulation->FLIPR 0-3 mins YOPRO YO-PRO-1 Kinetics (Macropore Permeability) Stimulation->YOPRO 0-60 mins ELISA IL-1β ELISA & Western Blot (Inflammasome Output) Stimulation->ELISA 4-24 hours

In vitro self-validating workflow for P2X7 antagonist profiling.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the rapid-gating ion channel function of P2X7 immediately following agonist binding.

  • Cell Preparation & Dye Loading: Plate THP-1 macrophages at 50,000 cells/well. Load with 2 µM Fluo-4 AM in the presence of 2.5 mM probenecid for 45 minutes.

    • Causality: Fluo-4 AM is cell-permeable; once inside, intracellular esterases cleave the AM group, trapping the fluorophore. Probenecid, an organic anion transporter inhibitor, is strictly required to prevent the active extrusion of the cleaved dye, ensuring a stable baseline fluorescence.

  • Compound Pre-incubation: Wash cells and incubate with FMMB (dose-response curve) for 30 minutes at 37°C.

    • Causality: As an allosteric modulator, FMMB requires sufficient equilibration time to penetrate the membrane environment and occupy the allosteric pocket before the orthosteric agonist is introduced.

  • Agonist Stimulation: Inject 100 µM BzATP using a FLIPR Tetra system and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

    • Causality: BzATP is utilized instead of endogenous ATP because it is significantly more potent and highly resistant to degradation by ectonucleotidases, ensuring a robust and reproducible kinetic peak[5].

  • Validation Checkpoint: The assay self-validates via a vehicle control (DMSO) that must yield a rapid Ca²⁺ spike >3x baseline, and a negative control (unstimulated cells) that must remain entirely flat, confirming that mechanical injection did not induce shear-stress artifact signaling.

Protocol 2: YO-PRO-1 Macropore Uptake Kinetics

Sustained P2X7 activation leads to the opening of a macropore. This assay tracks the permeation of a fluorescent dye that is normally excluded by intact cell membranes.

  • Buffer Exchange: Wash THP-1 cells and resuspend in a strictly divalent cation-free assay buffer (e.g., standard buffer supplemented with 0.5 mM EDTA).

    • Causality: Divalent cations (Ca²⁺ and Mg²⁺) act as potent endogenous allosteric inhibitors of P2X7 macropore formation. Their complete removal is biologically necessary to unmask the full pore-dilation phenotype in vitro[3].

  • Dye & Compound Addition: Add 2 µM YO-PRO-1 iodide alongside FMMB pre-incubation.

    • Causality: YO-PRO-1 (376 Da) is too large to pass through the initial rapid-gating cation channel but easily permeates the dilated macropore. Once inside, it binds to nucleic acids, resulting in a massive fluorescence enhancement[2].

  • Kinetic Readout: Stimulate with 100 µM BzATP and read fluorescence continuously for 60 minutes.

    • Validation Checkpoint: The uptake curve in positive controls must be sigmoidal, reflecting the time-dependent dilation of the pore. A linear or immediately flat maximum indicates assay failure (e.g., pre-existing cell death or compromised membrane integrity).

Protocol 3: NLRP3 Inflammasome Activation & IL-1β Release

This protocol evaluates the downstream translational impact of FMMB on cytokine secretion.

  • Signal 1 (Priming): Incubate THP-1 macrophages with 100 ng/mL Lipopolysaccharide (LPS) for 3 hours.

    • Causality: P2X7 activation alone cannot produce IL-1β. LPS acts via Toll-Like Receptor 4 (TLR4) to induce NF-κB-mediated transcription, generating the intracellular pool of pro-IL-1β and upregulating NLRP3 components (Signal 1)[5].

  • Signal 2 (Activation) & Inhibition: Add FMMB for 30 minutes, followed by 1 mM BzATP for 4 hours.

    • Causality: BzATP triggers massive K⁺ efflux (Signal 2), which induces the oligomerization of the NLRP3 inflammasome, recruitment of ASC, and activation of Caspase-1[5].

  • Protein Analysis: Harvest supernatants for IL-1β ELISA and lyse cells for Western Blotting.

    • Validation Checkpoint: The Western blot must serve as an internal validation matrix. Probing the cell lysate for pro-IL-1β confirms that Signal 1 was successful. Probing the supernatant for cleaved Caspase-1 (p20) and mature IL-1β (p17) confirms that Signal 2 occurred and was successfully inhibited by FMMB in a dose-dependent manner.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Validated Synthetic Methodology & Mechanistic Guide Introduction and Mechanistic Rationale The synthesis of N-(5-fluoro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Validated Synthetic Methodology & Mechanistic Guide

Introduction and Mechanistic Rationale

The synthesis of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide represents a fundamental nucleophilic acyl substitution, a cornerstone transformation in the development of pharmaceutical libraries and kinase inhibitor intermediates. While modern peptide coupling reagents (e.g., HATU, T3P) are available, the direct reaction of an aniline with an acid chloride remains one of the most robust, scalable, and atom-economical methods for generating stable amide bonds[1].

In this protocol, 5-fluoro-2-methylaniline acts as the nucleophile, while 2-methoxybenzoyl chloride serves as the highly reactive electrophile. Because the fluorine atom and the ortho-methyl group on the aniline slightly deactivate the ring and introduce steric hindrance, the highly reactive acid chloride pathway is preferred over standard carboxylic acid coupling[2].

To drive the reaction to completion and prevent the stalling of the catalytic cycle, a non-nucleophilic base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is essential. Triethylamine serves to neutralize the hydrochloric acid (HCl) generated during the formation of the amide[3]. Without this acid scavenger, the generated HCl would protonate the starting 5-fluoro-2-methylaniline, rendering it non-nucleophilic and prematurely halting the reaction[3]. Dichloromethane (DCM) is selected as the solvent due to its aprotic nature, which prevents the hydrolysis of the acid chloride while maintaining excellent solubility for all reaction components[1].

Reaction Workflow & System Visualization

The following diagram illustrates the logical flow of reagents, the core transformation, and the subsequent isolation steps required to yield high-purity product.

SynthesisWorkflow SM1 2-Methoxybenzoyl Chloride (Electrophile, 1.1 eq) Reaction Nucleophilic Acyl Substitution (Amide Coupling) SM1->Reaction SM2 5-Fluoro-2-methylaniline (Nucleophile, 1.0 eq) SM2->Reaction Solvent Dichloromethane (DCM) Anhydrous, 0 °C Solvent->Reaction Base Triethylamine (TEA) Acid Scavenger (2.0 eq) Base->Reaction Workup Aqueous Workup (1M HCl, Sat. NaHCO3, Brine) Reaction->Workup Quench & Extract Purification Silica Gel Chromatography (Hexanes/EtOAc) or Recrystallization Workup->Purification Organic Phase Product N-(5-fluoro-2-methylphenyl)- 2-methoxybenzamide Purification->Product Pure Fractions

Caption: Workflow for the synthesis of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide via acyl substitution.

Material Specifications and Stoichiometry

The following table outlines the required reagents optimized for a 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
5-Fluoro-2-methylaniline Nucleophile125.151.010.0 mmol (1.25 g)
2-Methoxybenzoyl chloride Electrophile170.591.111.0 mmol (1.88 g)
Triethylamine (TEA) Acid Scavenger101.192.020.0 mmol (2.02 g / 2.78 mL)
Dichloromethane (DCM) Solvent (Anhydrous)84.93N/A30 mL (Reaction)
1M HCl (aq) Workup WashN/AN/A20 mL
Sat. NaHCO₃ (aq) Workup WashN/AN/A20 mL
Sodium Sulfate (Na₂SO₄) Drying Agent142.04N/AAs needed

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes an observable metric to ensure the reaction is proceeding as intended.

Phase 1: Reaction Setup and Activation
  • Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (N₂) or Argon to ensure a moisture-free environment. Rationale: Acid chlorides are highly susceptible to hydrolysis by atmospheric moisture.

  • Amine Dissolution: Add 5-fluoro-2-methylaniline (1.25 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous dichloromethane (DCM). Stir until completely dissolved.

  • Base Addition: Inject triethylamine (2.78 mL, 20.0 mmol) into the solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes[2].

Phase 2: Electrophile Addition and Coupling
  • Acid Chloride Preparation: In a separate dry vial, dissolve 2-methoxybenzoyl chloride (1.88 g, 11.0 mmol) in 10 mL of anhydrous DCM.

  • Controlled Addition: Using a syringe pump or an addition funnel, add the acid chloride solution dropwise to the main reaction flask over a period of 15–20 minutes.

    • Self-Validation Check: A white precipitate (triethylammonium chloride) should begin to form immediately upon addition, confirming the neutralization of the generated HCl[3].

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm gradually to room temperature and stir for 2 to 4 hours[2].

  • Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system. The disappearance of the highly UV-active aniline spot indicates reaction completion.

Phase 3: Quenching and Aqueous Workup
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM to ensure all organic products remain in solution, then add 20 mL of deionized water to quench any unreacted acid chloride[2]. Transfer to a separatory funnel.

  • Acid Wash: Separate the organic layer and wash it with 20 mL of 1M HCl. Rationale: This removes the triethylammonium chloride salts and any trace unreacted starting aniline.

  • Base Wash: Wash the organic layer with 20 mL of saturated aqueous NaHCO₃. Rationale: This neutralizes trace acids and removes 2-methoxybenzoic acid (the hydrolysis byproduct of the acid chloride).

  • Brine Wash: Wash with 20 mL of saturated NaCl (brine) to pull residual water from the organic phase.

  • Drying: Collect the organic layer in an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

Phase 4: Isolation and Purification
  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide as an off-white solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes) or via recrystallization from hot ethanol/water.

  • Analytical Validation: Confirm the structure and purity of the final compound using ¹H-NMR (look for the characteristic methoxy singlet at ~3.9 ppm and the amide N-H proton at ~8.5-9.5 ppm) and LC-MS (Expected [M+H]⁺ m/z ≈ 260.1).

References

  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. MDPI. URL:[Link]

  • Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. BDMAEE. URL:[Link]

Sources

Application

Dissolving N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide for Cell Culture Assays: An Application Guide

Introduction N-substituted benzamides represent a versatile class of small molecules with a significant presence in medicinal chemistry due to their wide range of biological activities.[1] Derivatives have been investiga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-substituted benzamides represent a versatile class of small molecules with a significant presence in medicinal chemistry due to their wide range of biological activities.[1] Derivatives have been investigated for various therapeutic applications, including as anti-cancer agents that can induce apoptosis.[2][3] This guide provides a detailed protocol for the solubilization and preparation of a specific N-substituted benzamide, N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide, for use in in vitro cell culture assays.

The inherent hydrophobicity of many small molecule inhibitors, including N-substituted benzamides, presents a challenge for their application in aqueous cell culture environments.[4] Improper dissolution can lead to compound precipitation, inaccurate concentration calculations, and ultimately, non-reproducible experimental results. This document outlines a systematic approach to preparing high-quality, biologically active solutions of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide, ensuring the integrity and reliability of your cell-based assays. We will address the critical choice of solvent, provide step-by-step protocols for stock and working solution preparation, and discuss the importance of vehicle controls to mitigate potential off-target solvent effects.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide is fundamental to developing an effective dissolution strategy.

PropertyValueRationale for Dissolution Protocol
Molecular Formula C₁₅H₁₄FNO₂The elemental composition dictates the molecular weight, which is essential for accurate molar concentration calculations.
Molecular Weight 259.28 g/mol [5]This value is the basis for all mass-to-mole conversions required for preparing stock solutions of a specific molarity (e.g., 10 mM).
Predicted Solubility Poorly soluble in aqueous solutionsThe presence of multiple aromatic rings and a low hydrogen bond donor/acceptor count suggests a hydrophobic nature.[4] This necessitates the use of a water-miscible organic solvent to create a concentrated stock solution before dilution into aqueous cell culture media.
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar organic molecules.[6] It is miscible with water and cell culture media, making it an ideal choice for preparing high-concentration stock solutions of hydrophobic compounds for biological assays.[7]

Experimental Protocols

The following protocols provide a comprehensive workflow for the preparation of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide solutions, from the initial stock to the final working concentrations for cell treatment.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to create a concentrated stock solution, which is crucial for minimizing the volume of organic solvent introduced into the cell culture.

Materials:

  • N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide (powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 259.28 g/mol * 1000 mg/g = 2.59 mg

  • Weigh the Compound: On a calibrated analytical balance, carefully weigh out 2.59 mg of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide powder into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes, or until the compound is completely dissolved. A brief sonication in a water bath may assist with dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage and Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C, protected from light.

Workflow for Stock Solution Preparation

G cluster_0 Preparation of 10 mM Stock Solution calc 1. Calculate Mass (e.g., 2.59 mg for 1 mL) weigh 2. Weigh Compound into a sterile tube calc->weigh Mass value add_dmso 3. Add DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex/Sonicate until fully dissolved add_dmso->dissolve aliquot 5. Aliquot for single use dissolve->aliquot store 6. Store at -20°C Protected from light aliquot->store

Caption: Workflow for preparing a small molecule inhibitor stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the concentrated DMSO stock solution into your complete cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

  • 10 mM stock solution of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Determine Final Concentrations: Decide on the range of final concentrations you wish to test in your assay (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Serial Dilution (Recommended): To avoid precipitation, it is best practice to perform an intermediate dilution step. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute the stock 1:100 in culture medium to create a 100 µM intermediate solution, and then dilute this 1:10 into the final cell culture volume.

  • Final Dilution Calculation: The final concentration of DMSO in the cell culture should be kept to a minimum, ideally ≤ 0.1%, to prevent solvent-induced cytotoxicity.[8] A 1:1000 dilution of the 10 mM stock solution into the final culture volume will result in a 10 µM compound concentration and a 0.1% DMSO concentration.

    Example for a final volume of 1 mL at 10 µM: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

  • Mixing: When adding the DMSO stock to the culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion, which helps to prevent precipitation.

  • Vehicle Control: It is imperative to include a vehicle control in every experiment. This control should consist of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound, but without the compound itself. This allows for the differentiation of effects caused by the compound versus the solvent.[8]

Mechanism of Action: Induction of Apoptosis

N-substituted benzamides have been shown to induce apoptosis in cancer cell lines through the intrinsic, or mitochondrial, pathway.[2] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, which recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

G cluster_apoptosome Apoptosome Formation Compound N-substituted Benzamide (e.g., Declopramide) Mito Mitochondria Compound->Mito Induces Stress CytC_Cyto Cytochrome c (in Cytosol) Mito->CytC_Cyto Release CytC_Mito Cytochrome c (in Mitochondria) Apoptosome Apoptosome CytC_Cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Active Caspase-3 Casp9->Casp3 Cleavage & Activation ProCasp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Intrinsic pathway of apoptosis induced by N-substituted benzamides.

Conclusion

The successful use of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide in cell culture assays is critically dependent on proper dissolution and handling. The protocols outlined in this guide provide a robust framework for preparing this hydrophobic compound for in vitro studies. By utilizing high-purity DMSO for stock solutions, maintaining a low final solvent concentration, and always including a vehicle control, researchers can ensure the generation of accurate, reproducible, and reliable data. Adherence to these principles will facilitate the meaningful investigation of the biological effects of this and other N-substituted benzamide derivatives.

References

  • Olsson, A. R., Lindgren, H., Pero, R. W., & Leanderson, T. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 993–999. [Link]

  • Appchem. Benzamide,N-(5-fluoro-2-methylphenyl)-4-methoxy- (CAS 710310-26-2). [Link]

  • The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. [Link]

  • Amanote Research. Mechanism of Action for N-Substituted Benzamide-Induced Apoptosis. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • ResearchGate. Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution. [Link]

  • Chem-Impex. 4-Fluoro-N-methoxy-N-methylbenzamide. [Link]

  • ChemBK. N-[2-FLUORO-5-(METHYLSULPHONYL)PHENYL]BENZAMIDE. [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o802. [Link]

  • ACS Publications. DMSO/SOCl2 Mediated Intramolecular Cyclization/Methylthiolation of Olefinic Amides for the Synthesis of Methylthiolated Heterocycles. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Getz, R. E., et al. (2023). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10457–10475. [Link]

  • PubChemLite. Benzamide, 5-fluoro-2-hydroxy-n-(4-methylphenyl)-. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Method

Application Notes &amp; Protocols: N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide as a Key Pharmaceutical Intermediate

Prepared by: Senior Application Scientist, Advanced Synthesis Division Abstract This document provides a comprehensive technical guide on the application of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide as a crucial int...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Abstract

This document provides a comprehensive technical guide on the application of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide as a crucial intermediate in pharmaceutical synthesis. Benzamide derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer and antimicrobial properties. This guide will delve into the strategic importance of this specific fluorinated benzamide, detailing a robust protocol for its synthesis via amide bond formation, and contextualizing its application in the development of targeted therapies, such as Bruton's Tyrosine Kinase (BTK) inhibitors. The protocols and insights provided are intended for researchers, medicinal chemists, and process development scientists engaged in contemporary drug discovery.

Introduction: The Strategic Value of Fluorinated Benzamides in Drug Discovery

The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its prevalence stems from its ability to act as a stable, rigid linker that can present appended functionalities in a well-defined spatial orientation, crucial for effective receptor binding. The amide bond itself is a key hydrogen bonding motif, capable of participating in essential donor-acceptor interactions within biological targets.

The strategic incorporation of a fluorine atom, as seen in N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide, is a cornerstone of modern drug design. Fluorination can profoundly modulate a molecule's physicochemical and pharmacological properties by:

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Modulating Basicity (pKa): The high electronegativity of fluorine can lower the pKa of nearby basic centers, which can be critical for optimizing cell permeability and avoiding off-target interactions.

  • Improving Binding Affinity: Fluorine can engage in favorable electrostatic and polar interactions with protein targets, potentially increasing binding affinity and potency.

The subject of this guide, N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide, combines these features, making it a high-value intermediate for complex active pharmaceutical ingredients (APIs). A structurally related compound, 5-fluoro-2-methoxy-N-[[4-(...)]methyl]benzamide, serves as a key intermediate in the synthesis of a selective Bruton's Tyrosine Kinase (BTK) inhibitor, highlighting the direct relevance of this scaffold in developing next-generation cancer therapies.

Synthetic Workflow and Rationale

The synthesis of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide is fundamentally an amide bond formation reaction. Several robust methods exist for this transformation, ranging from classical coupling reagents to more modern catalytic approaches. For this application note, we will detail a widely applicable and reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive N-hydroxybenzotriazole (HOBt). This combination is favored for its efficiency, mild reaction conditions, and ability to suppress racemization if chiral centers are present.

The overall synthetic logic is illustrated below:

G cluster_reactants Starting Materials cluster_reagents Coupling System cluster_process Process cluster_product Product A 2-Methoxybenzoic Acid P1 Carboxylic Acid Activation A->P1 B 5-Fluoro-2-methylaniline P2 Nucleophilic Acyl Substitution B->P2 C EDC / HOBt C->P1 D Base (e.g., DIPEA) D->P2 P1->P2 O-acylisourea intermediate Z N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide P2->Z

Caption: Synthetic workflow for EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Wt.Molar Equiv.Notes
2-Methoxybenzoic Acid579-75-9152.151.0Starting Material
5-Fluoro-2-methylaniline367-29-3125.141.1Nucleophile
EDC·HCl (EDAC)25952-53-8191.701.2Coupling Agent
HOBt2592-95-2135.121.2Additive to suppress side reactions
DIPEA (Diisopropylethylamine)7087-68-5129.242.5Non-nucleophilic base
Anhydrous Dichloromethane (DCM)75-09-284.93-Reaction Solvent
Standard Workup Reagents---(e.g., 1M HCl, sat. NaHCO₃, brine)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying Agent
Silica Gel (230-400 mesh)7631-86-9--For column chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzoic acid (1.0 equiv., e.g., 5.00 g).

  • Reagent Addition: Add HOBt (1.2 equiv.) and 5-fluoro-2-methylaniline (1.1 equiv.) to the flask.

  • Solvent and Cooling: Dissolve the mixture in anhydrous Dichloromethane (DCM, approx. 100 mL). Cool the resulting solution to 0 °C in an ice bath with magnetic stirring.

  • Coupling Agent and Base: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. Following the EDC addition, add DIPEA (2.5 equiv.) dropwise via a syringe.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide.

Mechanistic Rationale of the Coupling Reaction

The EDC/HOBt mediated coupling proceeds through a well-established mechanism designed to activate the carboxylic acid without generating overly reactive or unstable intermediates.

G cluster_activation Activation cluster_coupling Coupling RCOOH 2-Methoxybenzoic Acid AcylIsourea O-Acylisourea (unstable) RCOOH->AcylIsourea + EDC EDC EDC HOBt HOBt Amine 5-Fluoro-2- methylaniline Product Amide Product Urea Urea Byproduct HOBtEster HOBt-Ester (activated) AcylIsourea->HOBtEster + HOBt - Urea TetrahedralInt Tetrahedral Intermediate HOBtEster->TetrahedralInt + Amine TetrahedralInt->Product - HOBt

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

  • Activation: The carboxylic acid first attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This unstable intermediate is intercepted by the nucleophilic HOBt to generate an HOBt-ester. This activated ester is more stable, less prone to racemization, and less susceptible to intramolecular rearrangement.

  • Coupling: Finally, the amine (5-fluoro-2-methylaniline) attacks the carbonyl carbon of the HOBt-ester. The subsequent collapse of the tetrahedral intermediate yields the desired amide product and regenerates HOBt.

Application in Targeted Cancer Therapy: BTK Inhibition

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies. Therefore, inhibitors of BTK are a major focus of modern oncology drug development.

The N-(phenyl)-2-methoxybenzamide scaffold, particularly with fluoro-substituents, is a key structural component in the design of potent and selective BTK inhibitors. It often serves as a "hinge-binding" moiety, forming critical interactions within the ATP-binding pocket of the kinase.

G BCR B-Cell Receptor (BCR) LYN LYN/SYK (Kinases) BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Containing the Benzamide Scaffold) Inhibitor->BTK Inhibition

Caption: Role of BTK in BCR signaling and its inhibition.

By utilizing N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide as an intermediate, medicinal chemists can construct more complex molecules that specifically target and inhibit BTK, thereby blocking the downstream signals that drive cancer cell proliferation and survival.

Conclusion

N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide is a strategically important pharmaceutical intermediate. Its synthesis is readily achievable through established amide coupling protocols, such as the EDC/HOBt method detailed herein. The presence of both methoxy and fluoro substituents provides a unique combination of properties that are highly advantageous for modern drug design, particularly in the development of targeted kinase inhibitors for oncology. The protocols and conceptual framework provided in this document serve as a robust starting point for researchers aiming to leverage this valuable building block in their drug discovery programs.

References

  • Vertex AI Search, based on an article about microwave synthesis of N-(aryl) substituted benzamides.
  • Vertex AI Search, based on a ResearchGate article about the synthesis of N-substituted benzamides-thiobenzamides.
  • BenchChem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Royal Society of Chemistry. (n.d.).
  • Semantic Scholar. (n.d.).
  • BenchChem. (2026).
  • PMC. (2017, September 15).
  • Smolecule. (2023, August 15). Buy 2-Methoxybenzamide | 2439-77-2.
  • MDPI. (2024, September 28).
  • PMC. (n.d.). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand.
  • ResearchGate. (n.d.).
  • MDPI. (2021, April 19).
  • PMC. (n.d.).
  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • ResearchGate. (2026, February 9). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)
  • Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide.
  • BenchChem. (2026).
  • PMC. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • BenchChem. (2026). A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)
  • PMC. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide.
  • PubMed. (2017, October 20). *Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-0
Application

Application Note: High-Throughput Screening Assay Validation Using N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide

Executive Summary The discovery of novel kinase inhibitors requires highly robust, miniaturized high-throughput screening (HTS) platforms. False positives arising from compound auto-fluorescence or assay interference rem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel kinase inhibitors requires highly robust, miniaturized high-throughput screening (HTS) platforms. False positives arising from compound auto-fluorescence or assay interference remain a significant bottleneck in early-stage drug discovery. To establish a self-validating screening cascade, we utilize N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide (hereafter referred to as FMMB ) as a highly potent, reference pharmacological probe.

This application note details the implementation of a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and an orthogonal AlphaScreen counterscreen. By utilizing FMMB to benchmark assay performance, researchers can establish a rigorous, self-validating HTS workflow that dynamically monitors plate-to-plate variability and ensures high-fidelity hit triage.

Mechanistic Rationale & Assay Design

The Role of FMMB in Assay Validation

FMMB serves as an ideal ATP-competitive control compound for assay validation. Structurally, the 5-fluoro-2-methylphenyl moiety optimally occupies the deep hydrophobic pocket of the kinase, while the 2-methoxybenzamide group forms critical hydrogen bonds with the ATP-binding hinge region. Because FMMB exhibits slow-binding kinetics and high potency, it provides a stable, reproducible baseline for calculating the minimum signal (MIN) required for Z'-factor statistical validation.

Orthogonal Screening Strategy

Relying on a single detection modality often leads to the progression of false positives (e.g., pan-assay interference compounds or fluorophore quenchers). To mitigate this, our workflow employs two distinct, homogeneous (no-wash) proximity assays:

HTS_Workflow Lib Compound Library (100K+) Pri Primary Screen (TR-FRET) Lib->Pri Acoustic Dispensing Orth Orthogonal Screen (AlphaScreen) Pri->Orth Active Hits (<10 µM) Val Hit Validation (FMMB Reference) Orth->Val Confirmed Hits

Fig 1. Sequential HTS triage workflow utilizing orthogonal detection modalities.

Protocol A: 384-Well TR-FRET Primary Kinase Assay

TR-FRET relies on the non-radiative transfer of energy between a lanthanide donor (e.g., Europium) and an acceptor fluorophore (e.g., Allophycocyanin, APC). Lanthanide ions like Europium have a much longer emission lifetime, often measured in hundreds of microseconds, compared with traditional organic reagents[1]. By introducing a time delay before measurement, the assay effectively bypasses the short-lived auto-fluorescence typical of small-molecule library compounds, yielding superior signal-to-background ratios[1].

TR_FRET_Mech Kinase Kinase Enzyme + ATP Reaction Catalytic Phosphorylation Kinase->Reaction Substrate Biotinylated Peptide Substrate Substrate->Reaction Product Phospho-Peptide (Biotinylated) Reaction->Product Donor Europium-Anti-Phospho Antibody (Donor: 337nm Excitation) Product->Donor Antibody recognizes phospho-epitope Acceptor Streptavidin-APC (Acceptor: 665nm Emission) Product->Acceptor Streptavidin binds biotin tag Signal TR-FRET Signal (665/620 nm Ratio) Donor->Signal Non-radiative Energy Transfer Acceptor->Signal

Fig 2. Molecular mechanism of the TR-FRET kinase assay utilizing Europium and APC.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer containing 20 mM Tris (pH 7.4), 200 mM NaCl, 0.05% Triton X-100, 5% glycerol, and 1 mM DTT. Note: DTT must be added fresh just prior to the assay to maintain the reducing environment[2].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 120 nL of FMMB (for control wells) or library compounds (10 mM in 100% DMSO) into a 384-well, white, low-volume, non-binding assay plate (Greiner 784904)[2].

  • Enzyme Addition: Add 6 µL of the Kinase working solution (2X final concentration) to all wells. Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 6 µL of the ATP/Biotin-peptide substrate mix to initiate the reaction, bringing the total assay volume to 12 µL[2]. Incubate in the dark for 60 minutes at room temperature.

  • Quench & Detection: Add 12 µL of TR-FRET detection buffer containing 20 mM EDTA, 2 nM Europium-labeled anti-phospho antibody, and 20 nM Streptavidin-APC.

  • Readout: Read the microplate on an EnVision Multilabel Reader. The TR-FRET read-out is a dimensionless number calculated as a ratio of acceptor specific fluorescence signal (665 nm) to the donor signal (620 nm), which provides a robust internal standard to compensate for compound interference and variations in assay volume[1].

Causality & Expert Insight:

  • Acoustic Dispensing: Eliminates polymer tip leaching and ensures precise nanoliter volume transfer. This keeps the final DMSO concentration at 1% (v/v), preventing solvent-induced enzyme denaturation.

  • Pre-incubation: Because FMMB and many high-affinity hits exhibit slow-binding kinetics, pre-incubating the enzyme and compound allows the system to reach thermodynamic equilibrium before the addition of the highly competitive ATP substrate.

  • Quench Mechanism: The addition of EDTA chelates Mg²⁺, an essential cofactor for kinase catalysis, instantly freezing the reaction state and preventing further substrate conversion during the detection phase[3].

Protocol B: 1536-Well AlphaScreen Orthogonal Counterscreen

Because of the flexibility allowed by AlphaScreen, kinase assays can be developed using direct or indirect approaches to validate hits identified in primary screens[4]. AlphaScreen is a bead-based technology that relies on the channeling of singlet oxygen from a Donor bead to an Acceptor bead when brought into proximity (<200 nm) by a biomolecular interaction[5].

Step-by-Step Methodology
  • Buffer Preparation: Prepare AlphaScreen buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20). Crucial: Omit DTT and other strong reducing agents.

  • Compound Dispensing: Acoustically dispense 40 nL of FMMB or test compounds into a 1536-well white opaque plate.

  • Reaction Phase: Add 2 µL of Kinase/Biotin-peptide mix. Incubate for 15 minutes, then add 2 µL of ATP to initiate the reaction (Total volume = 4 µL). Incubate for 60 minutes.

  • Detection Phase (Subdued Light): Under green-filtered light (<100 lux), add 2 µL of a bead mixture containing Protein A-conjugated Acceptor beads (pre-incubated with anti-phospho antibody) and Streptavidin-coated Donor beads[4].

  • Incubation & Readout: Seal the plate, incubate in the dark for 2 hours to allow bead equilibrium, and read on an Alpha-enabled microplate reader (Excitation: 680 nm, Emission: 520-620 nm).

Causality & Expert Insight:

  • Light Sensitivity: Donor beads contain a phthalocyanine photosensitizer. All bead handling must occur under subdued green light to prevent the premature generation of singlet oxygen and subsequent photobleaching, which would drastically increase background noise and destroy the assay window[4].

  • Buffer Considerations: Strong radical scavengers (like DTT or ascorbic acid) must be avoided in AlphaScreen buffers. They will quench the highly reactive singlet oxygen intermediate before it can traverse the 200 nm distance to the Acceptor bead, leading to false-positive signal degradation[5].

Data Presentation and Quality Control

A self-validating HTS protocol integrates internal quality controls within every microplate to dynamically monitor assay performance and detect drift. In this system, columns 1 and 2 of every 384-well plate are reserved for MAX (DMSO vehicle, uninhibited) and MIN (10 µM FMMB, fully inhibited) controls.

The suitability of the assay for HTS is confirmed by calculating the Z'-factor[3]. Any plate yielding a Z'-factor < 0.5 is automatically flagged for rejection, ensuring that downstream hit selection is based exclusively on statistically sound data.

Table 1. Comparative Assay Validation Metrics utilizing FMMB as the Reference Standard

ParameterTR-FRET (Primary)AlphaScreen (Orthogonal)
Plate Format 384-well low-volume1536-well
Reaction Volume 12 µL4 µL
Z'-Factor 0.78 ± 0.040.72 ± 0.06
Signal-to-Background (S/B) 5.28.5
FMMB IC₅₀ (nM) 12.4 ± 1.114.1 ± 1.5
Inter-plate CV (%) < 5%< 8%

Note: The high concordance of the FMMB IC₅₀ values between the two distinct modalities confirms that the compound's inhibitory mechanism is target-specific and not an artifact of the detection chemistry.

Sources

Method

Application Note: In Vivo Dosing Formulation Strategies for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Class: Halogenated Benzamide Derivative (BCS Class II/IV) Executive Summary & Physicochemical Profiling N-(5-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Class: Halogenated Benzamide Derivative (BCS Class II/IV)

Executive Summary & Physicochemical Profiling

N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide is a novel, highly lipophilic small molecule. Characterized by its halogenated benzamide core, it exhibits poor aqueous solubility and high membrane permeability, placing it firmly in Class II or IV of the Biopharmaceutics Classification System (BCS).

In preclinical rodent studies, administering poorly water-soluble drugs presents a dual challenge:

  • Intravenous (IV) Dosing: The compound must be fully solubilized in a vehicle that prevents rapid precipitation upon dilution in the bloodstream, which could otherwise cause fatal capillary blockade[1].

  • Oral (PO) Dosing: The formulation must overcome dissolution rate-limited absorption in the gastrointestinal (GI) tract and mitigate potential hepatic first-pass metabolism to achieve systemic exposure[2].

This guide outlines field-proven, self-validating formulation strategies—specifically cosolvent/surfactant systems for IV administration and Lipid-Based Formulations (LBFs) for PO administration—to ensure robust, reproducible in vivo pharmacokinetic (PK) and efficacy data.

Formulation Strategy & Mechanistic Causality

The Intravenous (IV) Strategy: Cosolvents and Surfactants

For IV administration, the absolute requirement is a clear, thermodynamically stable solution. Because simple aqueous buffers cannot dissolve highly lipophilic benzamides, a cosolvent approach (e.g., Polyethylene Glycol 400, Propylene Glycol) is utilized to lower the dielectric constant of the vehicle, thereby increasing the drug's solubility[1].

The Causality of Precipitation: The primary risk of a pure cosolvent system is that the solubilizing capacity drops exponentially upon dilution in the aqueous environment of the blood, leading to immediate drug precipitation[1]. To counteract this, a surfactant (e.g., Tween 80 or Solutol HS 15) is integrated. Surfactants form protective micelles around the hydrophobic drug molecules upon dilution, shifting the system from a supersaturated state to a kinetically stable colloidal dispersion[3].

The Oral (PO) Strategy: Lipid-Based Formulations (LBFs)

For oral dosing, simple suspensions often result in erratic absorption and sub-therapeutic exposure. Instead, Self-Emulsifying Drug Delivery Systems (SEDDS)—a Type III LBF—are deployed[4].

The Causality of Enhanced Absorption: LBFs bypass the energy-intensive dissolution step by presenting the drug in a pre-solubilized, isotropic mixture of oils, surfactants, and cosolvents[5]. Upon reaching the GI tract, the lipids undergo enzymatic lipolysis. The resulting monoglycerides and fatty acids combine with endogenous bile salts to form mixed micelles. These micelles act as a continuous reservoir, keeping the hydrophobic benzamide solubilized and facilitating rapid enterocyte uptake[5]. Furthermore, formulating with long-chain triglycerides can promote association with chylomicrons, shunting the drug into the lymphatic system and effectively bypassing hepatic first-pass metabolism[2].

FormulationTree Start N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide IV Intravenous (IV) Dosing Start->IV Systemic PK / 100% Bioavailability PO Oral (PO) Dosing Start->PO Efficacy / Toxicology Cosolvent Cosolvent + Surfactant (e.g., 10% DMSO, 10% Tween 80) IV->Cosolvent Target Sol. > 2 mg/mL LBF Lipid-Based Formulation (Type III SEDDS) PO->LBF Dose < 50 mg/kg Suspension Nanosuspension (High Dose Toxicology) PO->Suspension Dose > 100 mg/kg Clear Clear Solution (Passes Dilution Test) Cosolvent->Clear 1:10 PBS Dilution Micelles Mixed Micelles in GI Tract LBF->Micelles In Vivo Lipolysis

Decision tree for selecting IV and PO formulation strategies based on dosing requirements.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Kinetic Solubility & Vehicle Screening

Purpose: To determine the maximum developable dose and validate vehicle compatibility.

  • Preparation: Weigh 5 mg of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide into clear 2 mL glass HPLC vials.

  • Vehicle Addition: Add 1 mL of the target excipient (e.g., neat PEG 400, 20% Tween 80 in water, or Soybean Oil).

  • Equilibration: Vortex for 2 minutes, then sonicate in a water bath at 37°C for 30 minutes. Place on an end-over-end rotator at room temperature for 24 hours.

  • Self-Validation Check (Visual): Inspect the vial. If the solution is completely transparent, the solubility is >5 mg/mL. If cloudy or particulates remain, the solubility is <5 mg/mL.

  • Quantification: Centrifuge cloudy samples at 14,000 rpm for 15 minutes. Extract the supernatant, dilute 1:100 in mobile phase, and quantify via HPLC-UV against a standard curve.

Protocol 2: Preparation of IV Formulation (10% DMSO / 10% Tween 80 / 80% Saline)

Purpose: To create a kinetically stable, precipitate-free solution for tail-vein injection in mice/rats.

  • Solubilization: Dissolve the required mass of the compound in 10% (v/v) Dimethyl Sulfoxide (DMSO). Vortex until a completely clear molecular solution is achieved.

  • Micellar Encapsulation: Add 10% (v/v) Tween 80 to the DMSO-drug mixture. Vortex vigorously for 3 minutes. Crucial Step: The surfactant must coat the solvated drug molecules before aqueous exposure.

  • Aqueous Dilution: Dropwise, under continuous vortexing, add 80% (v/v) sterile 0.9% Saline.

  • Self-Validation Check (The Dilution Test): Extract 100 µL of the final formulation and inject it into 1 mL of Phosphate Buffered Saline (PBS) at 37°C (simulating blood dilution). Monitor for 30 minutes. If precipitation (cloudiness) occurs, the formulation is invalid for IV use; the surfactant ratio must be increased, or the dose lowered[1].

Protocol 3: Preparation of PO Lipid-Based Formulation (Type III SEDDS)

Purpose: To formulate an isotropic pre-concentrate that spontaneously emulsifies in the GI tract.

  • Excipient Blending: In a glass vial, combine 30% Soybean Oil (Long-chain triglyceride), 30% Maisine CC (Lipophilic surfactant/monoglyceride), 30% Tween 80 (Hydrophilic surfactant), and 10% PEG 400 (Cosolvent).

  • Homogenization: Heat the mixture to 40°C and stir via magnetic bar for 15 minutes until a single, clear isotropic phase is formed.

  • Drug Loading: Add N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide to the lipid vehicle (target load: 10-25 mg/mL). Stir at 40°C until completely dissolved.

  • Self-Validation Check (Dispersion Test): Drop 50 µL of the loaded SEDDS into 5 mL of 0.1 N HCl (simulating gastric fluid) at 37°C under mild agitation. The formulation must spontaneously form a fine, bluish-white translucent emulsion (droplet size <200 nm) within 2 minutes without drug precipitation[4].

Data Presentation: Vehicle Compatibility Matrix

The following table summarizes the expected physicochemical behavior and PK impact of various formulation strategies for lipophilic benzamide derivatives.

Formulation StrategyVehicle Composition (v/v)RouteMax Solubility (mg/mL)1:10 PBS Dilution ResultExpected Bioavailability (F%)
Aqueous Buffer 100% PBS (pH 7.4)PO / IV< 0.01N/A (Insoluble)< 5%
Pure Cosolvent 50% PEG 400 / 50% WaterIV2.5Precipitates (Failed) N/A (Lethal IV risk)
Cosolvent + Surfactant 10% DMSO / 10% Tween 80 / 80% SalineIV5.0Clear Solution (Stable)100% (Reference)
Type III SEDDS (LBF) 30% Oil / 30% Maisine / 30% Tween 80 / 10% PEGPO25.0Fine Nanoemulsion65 - 85%
Nanosuspension 0.5% CMC / 0.1% Tween 80 in WaterPO (Tox)> 100.0 (Suspended)Particulate Suspension20 - 40%

In Vivo Absorption & Metabolism Pathway

To fully leverage LBFs, formulators must understand how the vehicle dictates the biological fate of the drug. By utilizing long-chain lipids (like Soybean Oil), the formulation not only solubilizes the benzamide but actively routes it through the intestinal lymphatic system, bypassing the portal vein and avoiding rapid degradation by liver cytochrome P450 enzymes[2].

AbsorptionPathway SEDDS PO SEDDS Admin Stomach Gastric Dispersion (Nanoemulsion) SEDDS->Stomach Intestine Intestinal Lipolysis (Bile Salts + Lipase) Stomach->Intestine Micelles Mixed Micelles (Solubilized Drug) Intestine->Micelles Enterocyte Enterocyte Uptake Micelles->Enterocyte Portal Portal Vein (First-Pass Liver) Enterocyte->Portal Short/Medium Chain Lipids Lymph Lymphatic Transport (Bypasses Liver) Enterocyte->Lymph Long Chain Lipids Systemic Systemic Circulation Portal->Systemic Hepatic Metabolism (Loss) Lymph->Systemic Direct Entry (High F%)

Intestinal absorption and signaling pathway of lipid-based formulations bypassing first-pass metabolism.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PMC - NIH URL
  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: Molecular Pharmaceutics - ACS Publications URL
  • Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox?
  • Impact of Composition of Lipid-Based Formulations on First-Pass Drug Metabolism after Oral Administration Source: Molecular Pharmaceutics - ACS Publications URL
  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives Source: PMC - NIH URL

Sources

Application

Application Note: Utilizing N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide in Kinase Inhibitor SAR Studies

Executive Summary In modern targeted oncology, the development of Type II kinase inhibitors—molecules that stabilize the inactive "DFG-out" conformation of kinases—relies heavily on privileged scaffolds. N-(5-fluoro-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology, the development of Type II kinase inhibitors—molecules that stabilize the inactive "DFG-out" conformation of kinases—relies heavily on privileged scaffolds. N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide serves as a highly versatile, pre-organized pharmacophore for Structure-Activity Relationship (SAR) campaigns targeting wild-type and mutant kinases, such as BCR-ABL1.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a comprehensive roadmap for utilizing this specific benzamide building block. This document details the structural causality behind its efficacy, step-by-step synthetic derivatization protocols, and self-validating biochemical assay workflows required to drive a successful hit-to-lead SAR campaign.

Pharmacophore Rationale & Causality

To effectively utilize N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide, one must understand the biophysical causality behind its structural features. This molecule is not just a random assembly of rings; it is a highly tuned system designed to exploit the thermodynamics of kinase binding[1].

  • Conformational Locking (The 2-Methyl Group): The methyl group at the ortho position of the aniline ring actively restricts the dihedral angle of the N-C(aryl) bond. This pre-organizes the molecule into the bioactive conformation required to bind the deep hydrophobic pocket of the DFG-out state, significantly reducing the entropic penalty upon binding.

  • Electronic Tuning (The 5-Fluoro Group): The fluorine atom withdraws electron density from the aniline ring via the inductive effect, lowering the pKa of the amide NH. This strengthens the critical hydrogen bond donated to the conserved glutamate (e.g., Glu286 in ABL1) in the αC-helix[3]. Furthermore, it blocks a primary site of CYP450-mediated oxidation, improving metabolic stability.

  • Vector Trajectory (The 2-Methoxybenzoyl Ring): The 2-methoxy group introduces a steric clash with the carbonyl oxygen, forcing a specific rotameric state that further rigidifies the core. In SAR expansion, this ring serves as the primary vector for attaching hinge-binding motifs or water-soluble appendages directed toward the solvent-exposed channel [1].

SAR_Logic Scaffold N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide RingA Ring A (Aniline) Hydrophobic Pocket Scaffold->RingA Amide Amide Linker DFG Hydrogen Bonding Scaffold->Amide RingB Ring B (Benzoyl) Solvent/Hinge Region Scaffold->RingB ModA Tune Sterics & Electronics (e.g., CF3 substitution) RingA->ModA Vector 1 ModB Add Solubilizing Groups (e.g., Piperazine extension) RingB->ModB Vector 2

Figure 1: Structural decomposition and SAR vectors for the benzamide scaffold.

Experimental Workflows

Protocol 1: Iterative Parallel Synthesis of Benzamide Analogs

To expand the SAR around this core, late-stage functionalization via amide coupling is preferred.

Causality: The 2-methyl group sterically hinders the aniline amine, making standard carbodiimide couplings (e.g., EDC/HOBt) inefficient. We utilize HATU/DIPEA, which generates a highly reactive HOAt ester, driving the reaction to completion despite the steric bulk.

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve the substituted 2-methoxybenzoic acid derivative (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 3 mL).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add 5-fluoro-2-methylaniline (or its functionalized derivative) (1.1 eq, 0.55 mmol) dropwise. Stir the reaction mixture at 40°C for 12 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Self-Validation (QC): Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and immediately perform LC-MS analysis. Validation Checkpoint: The presence of the target mass [M+H]⁺ alongside a UV 254 nm purity of >95% validates the successful coupling before progressing to biochemical screening.

Protocol 2: Biochemical Validation via ADP-Glo Kinase Assay

To evaluate the IC₅₀ of the synthesized analogs, the ADP-Glo™ Kinase Assay is utilized [2].

Causality: Unlike radioactive ATP-depletion assays, ADP-Glo measures ADP production directly via a positive luminescent signal. This allows the assay to be run at high, physiologically relevant ATP concentrations (e.g., 1 mM), which is critical for accurately evaluating competitive inhibitors against gatekeeper mutants like ABL1-T315I that possess altered ATP affinities.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the benzamide analogs in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Transfer 100 nL of each dilution to a 384-well low-volume white microplate using an acoustic dispenser.

  • Kinase Reaction: Add 2.5 µL of ABL1 WT or T315I kinase enzyme diluted in 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to the wells. Incubate for 15 minutes at room temperature to allow inhibitor pre-binding.

  • Initiation: Add 2.5 µL of an ATP/Substrate mix (final ATP concentration = 1 mM). Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, simultaneously driving the luciferase/luciferin reaction. Incubate for 30 minutes.

  • Self-Validation & Readout: Read luminescence on a microplate reader. Validation Checkpoint: Run an ATP-to-ADP conversion standard curve on the same plate. By comparing the inhibitor wells to the standard curve, calculate the exact percentage of kinase inhibition, ensuring the readout falls within the linear dynamic range of the assay.

ADPGlo Step1 1. Kinase Reaction (Substrate + ATP -> Phospho-Substrate + ADP) Step2 2. Add ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Add Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 4. Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4 Step5 5. Luminescence Readout (Correlates to Kinase Activity) Step4->Step5

Figure 2: Step-by-step biochemical mechanism of the ADP-Glo kinase assay.

Representative SAR Data & Interpretation

The following table summarizes a representative SAR progression utilizing the N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide core, demonstrating how systematic modifications translate to biochemical potency against ABL1 WT and the highly resistant T315I mutant.

CompoundStructural ModificationABL1 WT IC₅₀ (nM)ABL1 T315I IC₅₀ (nM)ClogPSAR Rationale / Causality
Base Scaffold N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide>10,000>10,0003.2Initial fragment; establishes weak DFG-out pocket binding but lacks hinge interactions.
Analog A + 3-(imidazo[1,2-b]pyridazin-3-yl)ethynyl at Ring B451,2004.8Addition of the alkyne-linked heterocycle establishes critical hydrogen bonds with the kinase hinge region [1].
Analog B + 4-(4-methylpiperazin-1-yl)methyl at Ring A121504.1Addition of a basic amine improves aqueous solubility and forms favorable contacts in the solvent channel.
Analog C CF₃ replacement of 5-F on Ring A284.5The bulkier CF₃ group optimizes van der Waals packing against the mutated Isoleucine (T315I) gatekeeper residue [3].

Data Interpretation: The base scaffold provides the necessary geometric vectoring, but lacks the affinity to inhibit the kinase on its own. By extending Ring B with an alkyne-linked hinge binder (Analog A), potency dramatically increases. However, to overcome the steric bulk of the T315I gatekeeper mutation, the 5-fluoro group on Ring A must be replaced with a trifluoromethyl (CF₃) group (Analog C), which forces the molecule to adopt a conformation that skirts the gatekeeper residue while maintaining tight DFG-out binding.

References

  • Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry, 2010.[Link]

  • Asaki, T., et al. "Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.[Link]

Technical Notes & Optimization

Troubleshooting

HPLC method optimization for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide purification

Welcome to the Technical Support Center for the chromatographic purification of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide . As a Senior Application Scientist, I have designed this guide to move beyond generic advice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide . As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing you with the mechanistic causality and self-validating protocols necessary to conquer the unique challenges of fluorinated benzamide separations.

This guide is structured to help you navigate stationary phase selection, mobile phase optimization, and preparative scale-up with absolute confidence.

I. Method Optimization Workflow

Before diving into specific troubleshooting scenarios, it is critical to understand the logical progression of method development. We do not guess; we screen systematically.

HPLC_Workflow Start Target Profiling: N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide Screening Stationary Phase Screening (C18 vs. PFP) Start->Screening MobilePhase Mobile Phase Optimization (ACN/MeOH, 0.1% TFA/FA) Screening->MobilePhase Gradient Gradient & Temp Tuning (Slope adjustment, 30-40°C) MobilePhase->Gradient ScaleUp Preparative Scale-Up & Fraction Collection Gradient->ScaleUp End High-Purity Isolate ScaleUp->End

Logical workflow for RP-HPLC method optimization and scale-up purification.

II. Frequently Asked Questions & Troubleshooting

Q1: I am failing to resolve the target compound from its des-fluoro or regioisomeric impurities (e.g., 4-fluoro vs. 5-fluoro) using a standard C18 column. Why is this happening, and how do I fix it?

The Causality: Standard C18 columns separate molecules primarily based on dispersive (hydrophobic) interactions 1[1]. Because a fluorine atom is relatively small and only slightly alters the overall hydrophobicity of the benzamide framework compared to a hydrogen atom, C18 phases often "see" these regioisomers as identical, leading to co-elution.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer highly orthogonal selectivity compared to C18 2[2]. The electron-deficient fluorinated ring of the PFP phase acts as a strong Lewis acid, engaging in π−π interactions with the electron-rich methoxy-phenyl ring of your target. Furthermore, the highly polar C-F bonds on the stationary phase induce strong dipole-dipole interactions with the fluorine atom on your analyte 3[3]. This combination of shape selectivity and electrostatic interaction easily resolves positional isomers that C18 cannot4[4].

PFP_Interactions cluster_PFP PFP Stationary Phase Mechanisms Analyte N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide Dispersion Hydrophobic/Dispersive (Alkyl linker) Analyte->Dispersion Alkyl/Aromatic PiPi π-π Interactions (Electron-deficient ring) Analyte->PiPi Aromatic rings Dipole Dipole-Dipole (C-F bonds) Analyte->Dipole Fluoro/Amide Shape Shape Selectivity (Rigid planar structure) Analyte->Shape Steric fit

Multiple retention mechanisms of PFP stationary phases enabling orthogonal selectivity.

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

The Causality: Acetonitrile is an aprotic solvent that provides lower backpressure and generally higher column efficiency. However, Methanol is a protic solvent capable of hydrogen bonding. Because N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide contains robust hydrogen-bond acceptors (the methoxy oxygen and the amide carbonyl) and a donor (the amide N-H), switching from ACN to MeOH will fundamentally alter the selectivity ( α ) of the separation 5[5].

The Solution: Screen both. If ACN yields poor peak shape or fails to resolve a critical impurity pair, immediately swap the organic modifier to MeOH 5[5].

Q3: The molecule is neutral under typical HPLC conditions (amide pKa​ ~15). Why am I still seeing peak tailing, and how do I correct it?

The Causality: Even though your analyte is not a basic amine, the stationary phase silica support contains residual silanol groups (-SiOH). At a neutral pH, these silanols ionize to form negatively charged species (-SiO⁻). The amide and methoxy groups on your analyte can engage in secondary hydrogen-bonding interactions with these active silanols, causing the analyte to "drag" through the column and produce a tailing peak.

The Solution: Force the silanols into their fully protonated, neutral state by lowering the mobile phase pH. Add an acidic modifier such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) to both your aqueous and organic mobile phases6[6]. This suppresses secondary interactions and guarantees sharp, symmetrical peaks.

III. Quantitative Data & Optimization Parameters

To ensure a seamless transition from theoretical understanding to practical application, reference the following physicochemical and scale-up parameters.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight ~259.28 g/mol Small molecule; standard pore size (90–120 Å) is optimal.
Predicted LogP ~3.0 - 3.5Moderately hydrophobic; retains well on Reversed-Phase (RP) columns.
Functional Groups Fluoroaryl, Methoxy, AmideCapable of dipole-dipole, π−π , and H-bonding. PFP columns highly recommended.
Ionizability Neutral (Amide pKa​ ~15)Retention is largely pH-independent, but acidic additives (pH ~2.5) are required to suppress column silanol activity.

Table 2: Preparative Scale-Up Parameters (Constant Length: 150 mm)

ParameterAnalytical ScalePreparative ScaleScale Factor / Rationale
Column ID 4.6 mm21.2 mm21.2x increase in cross-sectional area.
Flow Rate 1.0 mL/min21.2 mL/minScaled by the ratio of squared radii ( rprep2​/ranal2​ ) to maintain linear velocity.
Injection Vol. 10 µL212 µLScaled proportionally to maintain column loading capacity.

IV. Self-Validating Experimental Protocols

The following protocol guarantees that your method is built on verified empirical data rather than assumptions. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol: Automated Column & Mobile Phase Screening

Objective: Identify the optimal stationary phase and organic modifier for the separation of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide from synthetic impurities.

Step 1: System Preparation & Suitability Check

  • Action: Purge lines with HPLC-grade Water (Line A) and Acetonitrile (Line B). Install a C18 column and a PFP column on an automated column-switching valve.

  • Validation Check: Run a blank gradient (10–95% B over 10 mins). Ensure baseline drift is < 5 mAU and no ghost peaks elute in the expected retention window. Do not proceed if ghost peaks are present.

Step 2: Universal Gradient Screening

  • Action: Prepare the crude sample at 1 mg/mL in 50:50 Water:ACN. Inject 2 µL onto both columns using a generic screening gradient: 10% to 95% Organic (ACN or MeOH with 0.1% Formic Acid) over 10 minutes at 30°C5[5].

  • Causality: A broad 10–95% gradient ensures that compounds of all polarities elute, providing a complete profile of the crude mixture.

  • Validation Check: Calculate the retention factor ( k′ ). The first peak must have k′≥1 (eluting well after the void volume) to ensure true chromatographic interaction.

Step 3: Selectivity ( α ) and Resolution ( Rs​ ) Evaluation

  • Action: Compare the chromatograms from the four conditions: C18+ACN, C18+MeOH, PFP+ACN, and PFP+MeOH.

  • Causality: Changing the organic modifier alters hydrogen-bonding dynamics, while switching from C18 to PFP introduces π−π and dipole interactions 2[2]. This multidimensional screening maximizes the chance of separating critical pairs.

  • Validation Check: Select the column/solvent combination that yields a critical pair resolution ( Rs​ ) ≥2.0 and a tailing factor ( Tf​ ) ≤1.5 .

Step 4: Gradient Optimization for Scale-Up

  • Action: Once the optimal phase system is chosen, adjust the gradient slope. If the target elutes at 60% organic during the screening run, shallow the gradient to run from 50% to 70% organic over 15 minutes.

  • Validation Check: Confirm that the shallower gradient maintains Rs​≥2.0 while increasing the peak capacity in the target's specific elution window, ensuring high purity during preparative fraction collection.

V. References

1.2 - LCGC International 2. 4 - Waters Corporation 3.3 - Zodiac Life Sciences 4.1 - Restek Resource Hub 5.6 - Benchchem 6. 5 - Chemetrix / Agilent Technologies

Sources

Optimization

Overcoming chemical degradation of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide during long-term storage

Compound: N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to help researchers overcome the chemical degradation of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide during long-term storage. Below, we dissect the mechanistic causes of its degradation, provide troubleshooting FAQs, and outline actionable, self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Causality of Degradation

While secondary amides generally exhibit robust chemical stability, the unique structural features of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide introduce specific vulnerabilities under long-term storage or stress conditions:

  • Base-Catalyzed Amide Hydrolysis: The primary degradation pathway in aqueous or semi-aqueous environments is the nucleophilic attack on the carbonyl carbon[1]. The presence of the electron-withdrawing 5-fluoro group on the aniline ring inductively decreases the basicity of the aniline nitrogen. Because weaker bases are better leaving groups, this specific amide bond is kinetically more susceptible to base-catalyzed hydrolysis (forming a tetrahedral intermediate) than an unsubstituted benzamide[2].

  • Autoxidation of the Aniline Moiety: The 2-methyl group on the aniline ring occupies a benzylic position, making it vulnerable to hydrogen abstraction and subsequent autoxidation. Furthermore, if hydrolysis occurs, the liberated 5-fluoro-2-methylaniline rapidly oxidizes in the presence of light or transition metals to form highly colored quinone-imine or azo degradation products[3].

  • Photolytic Cleavage: Benzamides exhibit strong UV absorption and can undergo photo-induced homolytic cleavage. Environmental stability data indicates that prolonged exposure to UV light (>290 nm) accelerates radical-mediated degradation[4].

Troubleshooting FAQs

Q: My API solid powder showed a purity drop from 99.8% to 98.2% over 6 months at 40°C. What is the mechanism, and how do I prevent it? A: This degradation aligns with the accelerated stability testing conditions defined by ICH Q1A(R2) (40°C/75% RH)[5]. The primary mechanism is moisture-induced solid-state hydrolysis. The absorbed water acts as a nucleophile, slowly cleaving the amide bond. Action: Store the API in a desiccated environment (e.g., double-bagged with silica gel desiccant) and ensure the storage temperature is maintained at or below 25°C.

Q: When formulating this compound in a pH 8.5 buffer for in vitro assays, the solution degrades rapidly. Why? A: Base-catalyzed hydrolysis is highly efficient against this compound. As the pH increases, the concentration of the highly reactive hydroxide ion (HO⁻) rises, leading to an accelerated rate of nucleophilic attack on the carbonyl group[1]. Action: Adjust the formulation buffer to a slightly acidic to neutral pH (5.5–6.5) where the compound exhibits maximum kinetic stability.

Q: I observe a distinct yellow/brown color change in my DMSO stock solutions after one month of storage. Is the amide oxidizing? A: The color change is a secondary degradation effect. DMSO is hygroscopic; it absorbs atmospheric moisture over time, which initiates primary amide hydrolysis. The resulting byproduct, 5-fluoro-2-methylaniline, is highly prone to oxidation. The oxidized aniline derivatives (azo and quinone-imine species) are heavily conjugated and cause the orange/brown discoloration[3]. Action: Use anhydrous DMSO, purge the headspace with Argon, and store aliquots at -20°C.

Quantitative Stability Data

The following table summarizes the degradation profile of the compound under various ICH Q1A(R2) compliant conditions[5].

Storage Condition (ICH Q1A)DurationAPI Purity (%)Major DegradantMechanistic Cause
25°C / 60% RH (Closed)12 Months>99.5%NoneStable Baseline
40°C / 75% RH (Closed)6 Months98.2%2-Methoxybenzoic AcidMoisture-induced Hydrolysis
40°C / 75% RH (Open)6 Months94.5%5-Fluoro-2-methylanilineAccelerated Hydrolysis
25°C / Light (UV/Vis)14 Days96.0%Uncharacterized RadicalsPhotolytic Cleavage
Solution (pH 9.0 Buffer)7 Days88.0%Cleavage + Colored AdductsBase-catalyzed Hydrolysis & Oxidation
Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. By utilizing mass balance (the sum of the parent API and degradant peak areas must equal the initial API peak area), you can confirm that no volatile or insoluble degradants are being missed during analysis.

Protocol A: Forced Degradation Profiling (LC-MS/UV)

Purpose: To establish the specific degradation kinetics and identify all byproducts under stress.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile.

  • Acid/Base Stress: Transfer 1 mL of stock to two separate vials. Add 1 mL of 0.1 N HCl to Vial 1, and 1 mL of 0.1 N NaOH to Vial 2.

  • Oxidative Stress: Transfer 1 mL of stock to a third vial. Add 1 mL of 3% H₂O₂.

  • Incubation: Incubate all vials at 60°C for 24 hours.

  • Neutralization (Critical Step): Neutralize the acid/base samples to pH ~7.0 using NaOH or HCl to prevent further degradation while the samples sit in the autosampler queue.

  • Analysis: Inject 5 µL onto an LC-MS system (C18 column, Gradient: 5% to 95% MeCN in Water with 0.1% Formic Acid).

  • Validation: Calculate the mass balance. The molar sum of the remaining parent peak (m/z 259) + 2-methoxybenzoic acid (m/z 152) + 5-fluoro-2-methylaniline (m/z 125) should be ≥ 98% of the Day 0 control.

Protocol B: Preparation of Ultra-Stable High-Throughput Screening (HTS) Stocks

Purpose: To prevent hydrolysis and oxidation during long-term storage of assay solutions.

  • Solvent Drying: Dry analytical-grade DMSO over activated 3Å molecular sieves for 48 hours prior to use.

  • Dissolution: Dissolve the API to a concentration of 10 mM using the anhydrous DMSO.

  • Antioxidant Addition (Optional): Add 0.01% (w/v) BHT (Butylated hydroxytoluene) to scavenge free radicals and prevent aniline autoxidation.

  • Aliquot & Purge: Dispense the solution into single-use amber glass vials (to prevent photolysis). Purge the headspace of each vial with a gentle stream of Argon gas for 10 seconds.

  • Storage: Cap tightly with PTFE-lined septa and store at -20°C.

  • Validation: Thaw one vial on Day 30 and run against a freshly prepared standard. Purity must remain >99.5%.

Degradation Pathways & Troubleshooting Workflows

Pathways Parent N-(5-fluoro-2-methylphenyl)- 2-methoxybenzamide Hydrolysis Amide Hydrolysis (H2O, pH Extremes) Parent->Hydrolysis Moisture Oxidation Oxidation (O2, Transition Metals) Parent->Oxidation ROS Photolysis Photodegradation (UV Light >290nm) Parent->Photolysis hv Acid 2-Methoxybenzoic Acid Hydrolysis->Acid Amine 5-Fluoro-2-methylaniline Hydrolysis->Amine OxProducts Aniline Oxidation (Azo/Quinone Dyes) Oxidation->OxProducts PhotoProducts Radical Cleavage Products Photolysis->PhotoProducts Amine->OxProducts Secondary Degradation

Major chemical degradation pathways of the target benzamide compound.

Workflow Start Detect API Degradation (Purity Drop) LCMS Perform LC-MS/UV Identify Degradants Start->LCMS Decision Primary Degradant Type? LCMS->Decision PathHydro Cleavage Products (Acid + Amine) Decision->PathHydro PathOx Mass +16 Da or Colored Adducts Decision->PathOx FixHydro Action: Desiccate Storage, Buffer pH to 5.5-6.5 PathHydro->FixHydro FixOx Action: Argon Purge, Protect from Light PathOx->FixOx

Troubleshooting workflow for identifying and resolving benzamide degradation.

References
  • An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions - Benchchem. 1

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products - ICH. 5

  • Benzamide | C7H7NO | CID 2331 - PubChem (NIH). 4

  • Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives - ResearchGate. 2

  • WO2011011826A1 - Reagent system and method (Degradation of methoxybenzamides) - Google Patents. 3

Sources

Troubleshooting

Reducing unwanted byproducts in N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide amidation reactions

Welcome to the technical support guide for the synthesis of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific amidation reaction. Our focus is on providing practical, in-depth solutions to minimize unwanted byproducts and optimize reaction outcomes, grounded in established chemical principles.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The synthesis of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide is typically achieved via a nucleophilic acyl substitution, most commonly under Schotten-Baumann conditions.[1][2][3] This reaction involves the acylation of the nucleophilic amine, 5-fluoro-2-methylaniline, with the highly reactive electrophile, 2-methoxybenzoyl chloride. While seemingly straightforward, the success of this synthesis hinges on carefully controlling the reaction environment to suppress competing, non-productive pathways.

The fundamental mechanism involves the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride.[4][5] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7]

Amidation Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Aniline 5-fluoro-2-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride 2-methoxybenzoyl chloride (Electrophile) AcylChloride->Intermediate ProductFormation Amide Product + HCl Intermediate->ProductFormation Collapse & Cl⁻ Elimination Base Base (e.g., NaOH, Pyridine) (Acid Scavenger) ProductFormation->Base HCl Neutralization

Caption: The primary pathway for the amidation reaction.

The primary challenges in this synthesis arise from three main competing reactions:

  • Hydrolysis of the Acyl Chloride: 2-methoxybenzoyl chloride is highly susceptible to hydrolysis by water, forming the unreactive 2-methoxybenzoic acid.[8][9] This is a significant cause of yield loss.

  • Amine Salt Formation: The HCl generated reacts rapidly with the starting 5-fluoro-2-methylaniline to form a non-nucleophilic ammonium salt, effectively sequestering the reactant.[7]

  • Diacylation: Although less common, the N-H bond of the amide product can be deprotonated and react with a second molecule of the acyl chloride, leading to a diacylated byproduct. This is more prevalent with strong bases or high temperatures.

Byproduct Formation Pathways cluster_pathways Possible Fates of Acyl Chloride cluster_amine_fates Possible Fates of Aniline Reactants 5-fluoro-2-methylaniline 2-methoxybenzoyl chloride Desired Desired Reaction (with Aniline) Reactants:acyl->Desired Productive Pathway Reactants:aniline->Desired Hydrolysis Byproduct: Hydrolysis (with H₂O) Reactants:acyl->Hydrolysis Competing Pathway AmineSalt Byproduct: Salt Formation (with HCl) Reactants:aniline->AmineSalt Competing Pathway Product N-(5-fluoro-2-methylphenyl)- 2-methoxybenzamide Desired->Product AcidByproduct 2-methoxybenzoic acid Hydrolysis->AcidByproduct InactiveAmine Anilinium Chloride Salt (Non-nucleophilic) AmineSalt->InactiveAmine

Caption: Competing pathways leading to byproduct formation.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is very low, and my crude NMR/TLC shows a large amount of unreacted 5-fluoro-2-methylaniline. What is the likely cause?

A1: This is a classic symptom of inadequate acid scavenging. The hydrochloric acid (HCl) generated as a byproduct is protonating your starting aniline, forming an anilinium salt. This salt is not nucleophilic and will not react with the acyl chloride.

  • Causality: For every mole of aniline that reacts, one mole of HCl is produced. This HCl will immediately neutralize one mole of unreacted aniline. Therefore, without an additional base, the theoretical maximum yield is only 50%.

  • Troubleshooting Steps:

    • Check Base Stoichiometry: Ensure you are using at least one equivalent of a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH) relative to the acyl chloride. Often, a slight excess (1.1-1.2 equivalents) is beneficial.[7]

    • Evaluate Base Strength: The base must be strong enough to neutralize HCl but should not promote significant side reactions. For Schotten-Baumann conditions, an aqueous solution of NaOH or K₂CO₃ is effective.[6][10] For a homogenous reaction, a non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is preferred.[9][11]

    • Ensure Proper Mixing: If using a biphasic system (e.g., dichloromethane and water), vigorous stirring is essential to ensure the HCl byproduct is efficiently neutralized in the aqueous phase.[3]

Q2: I've isolated a significant acidic byproduct that is soluble in aqueous base. My starting acyl chloride appears to have been consumed. What happened?

A2: You are likely observing 2-methoxybenzoic acid, the hydrolysis product of 2-methoxybenzoyl chloride.[8][12] Acyl chlorides are extremely reactive towards nucleophiles, and water can compete effectively with your aniline if present.

  • Causality: Any moisture in the reaction solvent, on the glassware, or in the starting materials will rapidly hydrolyze the acyl chloride.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure your solvent (e.g., DCM, THF, Toluene) is thoroughly dried. Use freshly opened bottles or distill from an appropriate drying agent.[9]

    • Dry Glassware: Oven-dry all glassware immediately before use.

    • Perform Reaction Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.

    • Check Reagent Quality: Ensure the 5-fluoro-2-methylaniline is dry. If it is a salt (e.g., hydrochloride), it must first be neutralized and extracted as a free base.[11]

Q3: The reaction is sluggish and fails to go to completion, even after an extended period. Could steric hindrance be a factor?

A3: Yes, steric hindrance from the ortho-methyl group on the aniline and the ortho-methoxy group on the benzoyl chloride can slow the reaction rate by impeding the approach of the nucleophile to the electrophilic center.

  • Causality: While acyl chlorides are highly reactive, the steric bulk around the reacting centers can raise the activation energy of the reaction.[13]

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction (e.g., to 40 °C or refluxing in DCM) can provide the necessary energy to overcome the steric barrier. Monitor carefully for an increase in byproducts.

    • Add a Catalyst: A catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is a more potent acylating agent than the acyl chloride itself.[13]

    • Increase Reaction Time: If heating is not desirable (e.g., due to substrate stability), simply extending the reaction time at room temperature may be sufficient. Monitor progress by TLC or LC-MS.

Troubleshooting Workflow Start Problem: Low Yield or Impure Product CheckReactants Analysis: Identify main species in crude mixture (TLC, LC-MS, NMR) Start->CheckReactants HighAniline Observation: High Unreacted Aniline CheckReactants->HighAniline AcidImpurity Observation: High Acidic Impurity CheckReactants->AcidImpurity Sluggish Observation: Sluggish/Incomplete Reaction CheckReactants->Sluggish Sol_Base Solution: 1. Verify Base Stoichiometry (≥1 eq.) 2. Ensure Efficient Mixing HighAniline->Sol_Base Cause: HCl Salt Formation Sol_Water Solution: 1. Use Anhydrous Solvent/Glassware 2. Run under Inert Atmosphere AcidImpurity->Sol_Water Cause: Acyl Chloride Hydrolysis Sol_Steric Solution: 1. Increase Temperature 2. Add Catalytic DMAP 3. Extend Reaction Time Sluggish->Sol_Steric Cause: Steric Hindrance

Caption: A logical workflow for troubleshooting common issues.

Section 3: Frequently Asked Questions (FAQs)

  • What is the optimal choice of base for this reaction? The optimal base depends on the desired reaction conditions. For a two-phase Schotten-Baumann reaction, 5-10% aqueous NaOH is robust and inexpensive.[10] For a single-phase organic reaction, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal to avoid reaction with the acyl chloride. Pyridine can also be used and may act as both a base and a mild catalyst.

  • Which solvent is best suited for this amidation? Aprotic, non-reactive solvents are preferred. Dichloromethane (DCM) is an excellent choice due to its ability to dissolve the reactants and its low boiling point, which simplifies product isolation.[11] Other suitable solvents include diethyl ether, tetrahydrofuran (THF), and toluene.[14] Ensure the solvent is anhydrous.

  • How critical is the order of addition? The order of addition can be important. A common and effective method is to dissolve the aniline (5-fluoro-2-methylaniline) and the base (if using an organic base) in the solvent first. Then, add the acyl chloride (2-methoxybenzoyl chloride) solution dropwise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction and minimize side reactions.[]

  • What is the best way to purify the final product? The crude product can typically be purified by recrystallization.[2] A common procedure involves dissolving the crude solid in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allowing it to cool slowly to form pure crystals. An initial aqueous workup is often necessary to remove the base, any remaining acidic byproduct, and salts. This involves washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., 5% NaHCO₃), and finally brine.

Section 4: Optimized Experimental Protocols

The following protocols provide a starting point for achieving high yield and purity.

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Stoichiometry Aniline:Acyl Chloride:Base = 1.0 : 1.05 : 1.2A slight excess of acyl chloride ensures full conversion of the aniline. Excess base neutralizes all generated HCl.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants and product; easy to remove post-reaction.
Base Triethylamine (TEA) or PyridineNon-nucleophilic organic base for a homogenous reaction. Pyridine can also be catalytic.
Temperature 0 °C to Room TemperatureInitial addition at 0 °C controls the exotherm. Allowing the reaction to warm to RT drives it to completion.
Catalyst DMAP (1-2 mol%)Recommended if the reaction is slow due to steric hindrance.[13]
Atmosphere Nitrogen or ArgonPrevents hydrolysis of the acyl chloride by atmospheric moisture.[9]
Protocol 1: Synthesis of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide
  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-fluoro-2-methylaniline (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the aniline) and triethylamine (1.2 eq.). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve 2-methoxybenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-20 minutes using an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any 2-methoxybenzoic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide as a solid.

Section 5: Analytical Methods for Impurity Profiling

A combination of techniques is recommended for accurate analysis of the product and potential byproducts.[16]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the starting materials, product, and byproducts like 2-methoxybenzoic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying impurities. It provides the molecular weight of each component separated by the LC, allowing for the confident identification of unreacted starting materials, the desired product, and potential byproducts like the diacylated compound.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. They can also be used to quantify the level of impurities in the crude or final product if characteristic, non-overlapping peaks are present.

References

Sources

Optimization

Optimizing crystallization and recrystallization conditions for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the crystallization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the crystallization and recrystallization workflows for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide .

Because this molecule features a flexible amide linkage, a sterically bulky methoxy group, and a highly hydrophobic fluorotoluene moiety, it is highly susceptible to conformational polymorphism, liquid-liquid phase separation (oiling out), and suboptimal crystal habits (such as needle formation). This guide is engineered to provide mechanistic explanations for these phenomena alongside field-proven, self-validating protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product consistently "oil out" (Liquid-Liquid Phase Separation) instead of crystallizing during cooling?

The Causality: Oiling out occurs when the supersaturated solution crosses the liquid-liquid coexistence curve before it crosses the nucleation boundary. For N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide, the high hydrophobicity of the fluoro-toluene moiety combined with the flexible amide bond lowers the lattice energy. When supersaturation is generated too rapidly via a fast temperature drop, the disordered "melt" state becomes thermodynamically more accessible than the highly ordered crystalline state. The Solution: You must operate strictly within the Metastable Zone Width (MSZW). Transition from a linear cooling profile to a seeded, non-linear (e.g., cubic) cooling trajectory. This maintains a constant, low level of supersaturation that favors crystal growth over phase separation[1].

Q2: I am observing batch-to-batch variability in the melting point and PXRD patterns. What is happening?

The Causality: You are encountering polymorphism. Polymorphism is the ability of a solid-state molecular structure to exist in multiple crystalline arrangements[2]. The amide bond in your compound allows for 180° rotations (conformational polymorphism), while the methoxy group can adopt different dihedral angles. If your cooling rate or anti-solvent addition rate fluctuates, you may be kinetically trapping a metastable polymorph rather than the thermodynamically stable form[3]. The Solution: Implement a rigorous seeding protocol using the desired stable polymorph. Seeding bypasses the stochastic primary nucleation phase, directing the system entirely into secondary nucleation and growth of the target lattice[4].

Q3: The crystals form as dense, unfilterable needle-like mats. How can I force a more prismatic crystal habit?

The Causality: Amide-containing molecules often exhibit rapid 1D crystal growth. The strong intermolecular N−H⋯O=C hydrogen bonds drive rapid attachment along the primary crystallographic axis, while the bulky 5-fluoro-2-methylphenyl group sterically hinders incoming molecules on the 2D and 3D faces. The Solution: Change the solvent environment to disrupt the 1D growth. Using a hydrogen-bond-donating solvent (like Isopropanol or Ethanol) can temporarily cap the hydrogen-bond acceptor sites on the growing crystal face, slowing down the primary axis growth and allowing the secondary faces to bulk up, yielding prismatic crystals.

Q4: When performing anti-solvent crystallization, I get a massive crash-out of amorphous fines. How do I fix this?

The Causality: Adding an anti-solvent too quickly generates massive, instantaneous local supersaturation at the injection point[5]. This forces catastrophic primary nucleation, yielding thousands of sub-micron nuclei (fines) that lack the time to organize into a proper crystal lattice. The Solution: Switch to a combined cooling/anti-solvent approach. Add the anti-solvent slowly at an elevated temperature where the solubility is still relatively high, allow the system to equilibrate, and then slowly cool the mixture[4].

Part 2: System Workflows & Logical Relationships

The following diagram illustrates the logical decision-making matrix for resolving common crystallization failures for this compound.

CrystallizationWorkflow Start API Solution: N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide Supersat Generate Supersaturation Start->Supersat Cooling Cooling Crystallization Supersat->Cooling Antisolvent Anti-Solvent Addition Supersat->Antisolvent Oiling Failure Mode: Oiling Out (LLPS) Cooling->Oiling Rapid ΔT Needles Failure Mode: Needle Habit / Fines Antisolvent->Needles High local supersat Seed Intervention: Seeding & Cubic Cooling Oiling->Seed Rate Intervention: Optimize Addition Rate Needles->Rate Optimal Success: Optimal Size, Habit & Stable Polymorph Seed->Optimal Rate->Optimal

Figure 1: Troubleshooting workflow for resolving phase separation and habit issues during crystallization.

Part 3: Quantitative Data Presentation

To optimize your solvent system, refer to the matrix below. This data synthesizes the expected thermodynamic behaviors of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide across different solvent classes.

Solvent SystemRoleAPI Solubility ProfileExpected Crystal HabitRisk of Oiling OutRecommended Use Case
Acetone / Water Solvent / Anti-solventHigh in Acetone, practically insoluble in WaterFine NeedlesHigh (if water added fast)Rapid initial purification (requires controlled addition).
Isopropanol (IPA) Single SolventModerate at 80°C, low at 5°CPrismatic / BlockyLowFinal API polishing; H-bonding alters habit.
Ethyl Acetate / Heptane Solvent / Anti-solventHigh in EtOAc, low in HeptaneThin PlatesModeratePolymorph screening; good for isolating metastable forms.
Toluene Single SolventHigh at 90°C, moderate at 10°CAgglomerated NeedlesLowRemoval of highly polar impurities.

Part 4: Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the clarity of the solution and the exact temperatures of nucleation, you can validate the success of the protocol in real-time.

Protocol A: Seeded Batch Cooling Crystallization (Optimized for Purity & Habit)

This method utilizes a controlled temperature trajectory to maintain supersaturation within the MSZW, maximizing crystal size and preventing thermal degradation[6].

  • Dissolution: Suspend 10.0 g of crude N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide in 70 mL of Isopropanol (IPA) in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 75°C (approximately 7°C below the boiling point of IPA) at a rate of 1.0°C/min. Maintain this temperature for 15 minutes to ensure complete dissolution and destruction of any ghost nuclei[7].

  • Primary Cooling: Cool the clear solution to 60°C at a rate of -0.5°C/min. Validation check: The solution must remain perfectly clear. If cloudiness appears, your solvent volume is too low.

  • Seeding: Introduce 0.1 g (1% w/w) of finely milled, pure seed crystals of the desired polymorph. Hold the temperature isothermally at 60°C for 60 minutes. This "aging" step allows the seeds to heal and begin consuming supersaturation without inducing secondary nucleation bursts.

  • Non-Linear Cooling: Implement a cubic cooling profile from 60°C down to 5°C over 4 hours. (A cubic profile cools very slowly at first, and accelerates as the crystal surface area increases)[1].

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5°C) IPA. Dry under vacuum at 40°C for 12 hours.

Protocol B: Combined Cooling / Anti-Solvent Crystallization (Optimized for Yield)

This protocol is ideal when the API is thermally sensitive or when a single solvent cannot provide a sufficient yield drop[4].

  • Dissolution: Dissolve 10.0 g of the API in 40 mL of Acetone at 45°C.

  • Isothermal Anti-Solvent Addition: Set the overhead stirrer to 250 RPM to ensure rapid macroscopic mixing. Using a programmable syringe pump, add 20 mL of Deionized Water (anti-solvent) at a strictly controlled rate of 0.5 mL/min while maintaining the temperature at 45°C.

  • Nucleation Check: The solution should turn slightly turbid precisely near the end of the water addition. Validation check: If massive crash-out occurs early, reduce the anti-solvent addition rate.

  • Cooling: Once the anti-solvent addition is complete, cool the semi-turbid slurry from 45°C to 10°C at a linear rate of -0.2°C/min.

  • Isolation: Filter, wash with a 1:1 mixture of pre-chilled Acetone/Water, and dry under vacuum.

References

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation ACS Publications[Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline Technobis Crystallization Systems[Link]

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process ACS Publications[Link]

  • Comparative Study on Adaptive Bayesian Optimization for Batch Cooling Crystallization for Slow and Fast Kinetic Regimes National Institutes of Health (PMC)[Link]

  • Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development Wiley-VCH[Link]

  • Particle engineering by optimization for the unseeded batch cooling crystallization RSC Publishing (CrystEngComm)[Link]

  • Special Issue : Anti-Solvent Crystallization MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide

Welcome to the Assay Troubleshooting & Validation Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering anomalous data or suspected false posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting & Validation Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering anomalous data or suspected false positives when screening N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide and related halogenated benzamide derivatives.

While this compound lacks classical PAINS (Pan-Assay Interference Compounds) structural alerts like rhodanines or quinones, its lipophilic scaffold is highly susceptible to forming colloidal aggregates and exhibiting spectral interference in high-throughput screening (HTS) environments[1]. This guide provides the mechanistic causality, diagnostic metrics, and self-validating protocols necessary to isolate true biological activity from physical artifacts.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My dose-response curve for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide shows a steep Hill slope (>2.0) and non-competitive inhibition. Is this a true allosteric effect? A1: Highly unlikely. A steep Hill slope combined with non-competitive or uncompetitive inhibition kinetics is a hallmark signature of colloidal aggregation [2]. Due to its lipophilic nature, this compound can phase-separate in aqueous biochemical buffers once it exceeds its Critical Aggregation Concentration (CAC), typically in the low micromolar range. The resulting sub-micron colloidal particles sequester and partially denature target proteins on their surface, leading to a non-specific loss of enzymatic activity[3].

Q2: How can I quickly determine if the inhibition is caused by aggregation rather than specific binding? A2: The gold standard for rapid triage is the Detergent-Sensitivity Assay . Colloidal aggregates are held together by weak hydrophobic interactions that are highly sensitive to non-ionic surfactants. By adding a small amount of detergent (e.g., 0.01% v/v Triton X-100), you disrupt the colloid, forcing the compound back into the monomeric state. If the IC50 shifts by more than 5-to-10-fold or activity is completely lost upon detergent addition, the initial hit was a false positive[4].

Q3: I am using a TR-FRET assay, and the compound shows strong activity even with detergent. Could it still be a false positive? A3: Yes. Benzamide scaffolds can be prone to autofluorescence or quenching[5]. The methoxybenzamide and fluorophenyl moieties possess conjugated aromatic systems that can cause fluorescence interference [6]. The compound may act as an inner-filter effect (IFE) quencher, absorbing the excitation light or the emission of the donor/acceptor fluorophores. You must perform a spectroscopic profiling scan of the compound alone in the assay buffer to rule this out[7].

Q4: Can this compound cause false positives in cell-based reporter assays? A4: Yes. Substituted benzamides have been identified as competitive inhibitors of firefly luciferase, the standard reporter enzyme used in many cell-based assays[8]. If you are using a luciferase-based readout, the compound may be directly inhibiting the reporter enzyme rather than modulating your target biological pathway.

Part 2: Diagnostic Metrics Comparison

To systematically classify the behavior of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide in your assay, compare your experimental parameters against the diagnostic matrix below.

Diagnostic MetricTrue Specific InhibitorFalse Positive (Colloidal Aggregator)False Positive (Spectral Interference)
Hill Slope ( nH​ ) 0.8 – 1.2> 2.0 (Steep)Variable (often < 0.5 or erratic)
Detergent Sensitivity IC50 remains stableIC50 shifts >5-fold or activity lostIC50 remains stable
DLS Particle Size < 10 nm (Monomeric)50 – 500 nm (Colloids)< 10 nm (Monomeric)
Enzyme Concentration IC50 is independentIC50 increases with[Enzyme]IC50 is independent
Orthogonal Assay (SPR) Dose-dependent bindingNo specific bindingNo specific binding

Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on a single data point to discard a hit. Use the following step-by-step methodologies to build a self-validating proof of interference.

Protocol A: Detergent-Sensitivity Counter-Screen

Causality: Non-ionic detergents disrupt the critical aggregation concentration (CAC), dissolving the colloids back into monomers and restoring enzyme function[3].

  • Prepare a 10 mM stock of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide in 100% DMSO.

  • Formulate two parallel assay buffers:

    • Buffer A (Standard): 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT.

    • Buffer B (Detergent-Enriched): Buffer A supplemented with 0.01% (v/v) Triton X-100 (or 0.025% Tween-20 for cell-based assays).

  • Perform an 11-point, 3-fold serial dilution of the compound in both buffers (final top concentration 100 µM).

  • Incubate the target enzyme with the compound for 15 minutes at room temperature.

  • Initiate the biochemical reaction by adding the substrate.

  • Validation Check: Calculate the IC50. A rightward shift of >5-fold in Buffer B confirms colloidal aggregation[4].

Protocol B: Dynamic Light Scattering (DLS) Validation

Causality: DLS directly measures the hydrodynamic radius of particles in solution, providing physical proof of phase separation[4].

  • Dilute the compound to 10 µM and 50 µM in filtered (0.22 µm) assay buffer devoid of protein .

  • Load 30 µL of the sample into a quartz microcuvette.

  • Measure light scattering using a DLS instrument equipped with an 830 nm or 633 nm laser.

  • Analyze the autocorrelation function to determine the particle size distribution.

  • Validation Check: Detection of particles with a radius between 50 nm and 500 nm confirms the physical presence of colloidal aggregates[2].

Protocol C: Spectroscopic Profiling for Fluorescence Interference

Causality: The methoxybenzamide moiety can absorb excitation light or autofluoresce, mimicking substrate depletion or product formation in optical assays[6].

  • Prepare a 10 µM solution of the compound in the standard assay buffer.

  • Dispense 50 µL into a black, clear-bottom 384-well microplate.

  • Perform an absorbance scan from 250 nm to 600 nm to identify peak absorption wavelengths.

  • Perform a fluorescence emission scan (excitation at the assay's specific wavelength).

  • Validation Check: If the compound's absorbance overlaps with the assay's fluorophore excitation/emission, or if it exhibits autofluorescence >10% of the assay's positive control signal, spectral interference is confirmed[7].

Part 4: Logical Workflows & Mechanisms

TriageWorkflow Hit Primary Hit: N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide Detergent Detergent-Sensitivity Assay (Add 0.01% Triton X-100) Hit->Detergent ActivityLost Activity Lost / IC50 Shifts (>5-fold) Detergent->ActivityLost ActivityRetained Activity Retained Detergent->ActivityRetained DLS Dynamic Light Scattering (DLS) Profiling ActivityLost->DLS Orthogonal Orthogonal Assay (SPR or ITC) ActivityRetained->Orthogonal Colloid Colloidal Aggregates Detected (>50 nm) DLS->Colloid NoColloid No Aggregates Detected DLS->NoColloid FalsePositive False Positive (Aggregation) Colloid->FalsePositive NoColloid->Orthogonal TrueHit Validated True Hit Orthogonal->TrueHit

Logical workflow for triaging false positives via detergent and DLS screening.

AggregationMechanism Monomer Monomeric Compound CAC Critical Aggregation Concentration Monomer->CAC Colloid Colloidal Particle (100-500 nm) CAC->Colloid Self-assembly Denatured Adsorbed & Denatured Enzyme (Inactive) Colloid->Denatured Surface Adsorption Protein Target Enzyme (Active) Protein->Denatured Non-specific binding

Mechanism of colloidal aggregation leading to non-specific enzyme denaturation.

References

  • [2] Colloidal aggregation. Shoichet Lab - University of Toronto. URL:[Link]

  • [4] Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical.net. URL:[Link]

  • [1] Rodrigues, T. Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). URL:[Link]

  • [6] Simeonov, A., et al. Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. URL:[Link]

  • [8] Auld, D. S., et al. False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [7] Auld, D. S., et al. Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI Bookshelf. URL:[Link]

  • [3] Owen, S. C., et al. Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide vs non-fluorinated benzamide derivatives

Comparative Analysis: N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide vs. Non-Fluorinated Benzamide Derivatives in Drug Discovery Executive Summary & Structural Rationale The benzamide scaffold is a privileged structure i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide vs. Non-Fluorinated Benzamide Derivatives in Drug Discovery

Executive Summary & Structural Rationale

The benzamide scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for D2/D3 receptor antagonists, histone deacetylase (HDAC) inhibitors, and targeted imaging agents. The strategic functionalization of this scaffold—specifically through halogenation—profoundly alters its biophysical and pharmacokinetic profile.

This guide provides an objective, data-driven comparison between the fluorinated model compound N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide (CAS: 903325-83-7) and its non-fluorinated counterpart (des-fluoro analog). By analyzing the "fluorine effect," we elucidate how a single atomic substitution dictates metabolic fate, solid-state stability, and target engagement.

Mechanistic Causality: The Fluorine Effect

Conformational Locking & Solid-State Stability

In non-fluorinated derivatives, the benzamide core often suffers from rotational freedom, leading to high entropic penalties upon target binding and structural disorder in the crystal lattice. The introduction of the 2-methoxy group establishes an intramolecular hydrogen bond with the amide N-H, creating a pseudo-six-membered ring that enforces planarity between the amide and the methoxy-bearing aromatic ring.

However, it is the addition of the fluorine atom that further optimizes the scaffold. Structural analyses demonstrate that substituting hydrogen with fluorine in benzamide derivatives significantly suppresses structural disorder in the crystal lattice without altering the fundamental packing motif[1]. This stabilization is critical for formulating active pharmaceutical ingredients (APIs) with predictable dissolution profiles. The exponential increase in the development of fluorinated benzamides highlights their superiority in overcoming the biophysical limitations of their non-fluorinated analogs[2].

Metabolic Shielding & Pharmacokinetics

The primary liability of non-fluorinated aniline derivatives is their susceptibility to cytochrome P450 (CYP450)-mediated aromatic hydroxylation. In the des-fluoro analog, the C5 position on the 2-methylphenyl ring is highly vulnerable to oxidation, leading to rapid intrinsic clearance ( CLint​ ) and a short biological half-life.

By substituting the C-H bond with a C-F bond at the C5 position, N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide leverages fluorine's high electronegativity and exceptional bond strength (~116 kcal/mol). This modification effectively acts as a metabolic shield. Fluorinated derivatives consistently demonstrate enhanced metabolic stability and superior binding affinity due to their small steric bulk combined with potent electron-withdrawing properties[3]. Furthermore, fluorinated benzamides have proven highly effective in advanced clinical applications, such as selective melanin targeting in melanoma imaging, where high in vivo stability is paramount[4].

Pathway cluster_nonfluoro Non-Fluorinated Scaffold cluster_fluoro Fluorinated Scaffold NF_Compound Des-fluoro Benzamide NF_Metabolism CYP450 Oxidation (C5 Position) NF_Compound->NF_Metabolism NF_Result Rapid Clearance NF_Metabolism->NF_Result F_Compound 5-Fluoro Benzamide F_Metabolism Metabolic Shielding (C-F Bond) F_Compound->F_Metabolism F_Result Prolonged Half-life F_Metabolism->F_Result

Fig 1: Mechanistic pathway illustrating the metabolic shielding effect of 5-fluoro substitution.

Quantitative Data Comparison

The following table summarizes the biophysical and predicted in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, highlighting the performance upgrades granted by fluorination.

Property / ParameterN-(5-fluoro-2-methylphenyl)-2-methoxybenzamideNon-Fluorinated Analog (Des-fluoro)Causality / Impact
Molecular Weight 259.28 g/mol 241.29 g/mol Minimal size increase; maintains optimal lead-like chemical space.
cLogP (Lipophilicity) ~3.2~2.9Fluorine increases lipophilicity, enhancing passive membrane permeability.
H-Bond Donors/Acceptors 1 / 21 / 2Identical; the core pharmacophore and target engagement vectors remain intact.
Crystal Lattice Disorder SuppressedHighFluorine stabilizes packing motifs, improving solid-state formulation[1].
Predicted HLM t1/2​ > 60 min< 20 minThe robust C-F bond resists CYP450-mediated aromatic oxidation[3].

Self-Validating Experimental Protocols

To objectively compare the performance of these derivatives, robust and self-validating experimental workflows must be employed. The following protocol outlines the gold standard for evaluating in vitro metabolic stability.

Protocol Step1 Step 1: Preparation 10 mM DMSO Stock Dilute to 1 µM in Buffer Step2 Step 2: Incubation Add HLM (0.5 mg/mL) Initiate with 1mM NADPH Step1->Step2 Step3 Step 3: Quenching Stop reaction at 0-60 min using cold Acetonitrile Step2->Step3 Step4 Step 4: Analysis Centrifuge at 4000 rpm Analyze via LC-MS/MS Step3->Step4 Step5 Step 5: Computation Calculate CL_int Determine t_1/2 Step4->Step5

Fig 2: Standardized high-throughput workflow for evaluating in vitro microsomal stability.

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) differences driven by the 5-fluoro substitution.

Self-Validation Mechanism: This assay utilizes intact microsomal fractions containing active CYP450 enzymes. The system is "self-validating" through the mandatory parallel run of a high-clearance positive control (e.g., Verapamil or Dextromethorphan). If the positive control does not degrade rapidly, the assay is deemed invalid, ensuring that any observed stability in the fluorinated benzamide is due to its chemical structure, not degraded or inactive enzymes.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of both the fluorinated and non-fluorinated benzamides in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining final DMSO concentrations below 0.1% prevents solvent-induced inhibition of CYP450 enzymes.

  • Enzyme Incubation: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

    • Causality: This specific concentration ensures linear enzyme kinetics without causing substrate depletion artifacts or non-specific protein binding.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH acts as the essential electron donor for CYP450 catalytic cycles; without it, oxidative metabolism cannot occur, allowing for the differentiation between enzymatic and chemical degradation.

  • Quenching: At predetermined time points (0, 15, 30, 45, 60 minutes), transfer aliquots into three volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction precisely at the time point while precipitating proteins to protect the LC-MS/MS column.

  • Analysis & Computation: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the elimination rate constant ( k ) from the log-linear decline of the peak area ratio, and derive t1/2​ and CLint​ .

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Comparative

Comparative Efficacy of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide in Target Binding Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Assay Protocol Reference Executive Summary & Mechanistic Rationale In the landscape of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Assay Protocol Reference

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, the structural optimization of hinge-binding and allosteric pocket-filling motifs is paramount. N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide represents a highly optimized, compact pharmacophore frequently utilized in the design of Type IIb receptor tyrosine kinase inhibitors (such as c-Met inhibitors) and Cereblon (CRBN) binders for PROTACs[1][2].

Unlike traditional, bulky Type II inhibitors (e.g., Cabozantinib or Merestinib) which rely on extended 5-atom linkers, this specific benzamide derivative achieves high target affinity through a highly efficient, compact geometry[1].

The Causality of the Pharmacophore Design

As an application scientist, it is critical to understand why this specific substitution pattern yields superior binding kinetics:

  • The 2-Methoxybenzamide Motif (Conformational Locking): The methoxy oxygen acts as an intramolecular hydrogen bond acceptor for the amide N-H. This interaction restricts the dihedral angle of the molecule, pre-organizing it into a planar conformation. This pre-organization minimizes the entropic penalty upon target binding and perfectly positions the amide carbonyl to act as a strong intermolecular hydrogen bond acceptor for conserved lysine residues (e.g., K1110 in c-Met) in the kinase hinge region[1][3].

  • The 5-Fluoro-2-methylphenyl Motif (Pocket Penetration): Type II inhibitors must penetrate the deep hydrophobic back pocket exposed only during the inactive "DFG-out" conformation. The 2-methyl group provides the necessary steric vector to engage specific hydrophobic residues (like Phe1223), while the fluorine atom at the 5-position significantly enhances lipophilic efficiency (LipE) and metabolic stability without adding prohibitive steric bulk[1][2].

Binding_Mechanism Kinase Receptor Tyrosine Kinase (e.g., c-Met) DFG DFG Motif (Asp-Phe-Gly) Kinase->DFG DFG_In DFG-In Conformation (Active State) DFG->DFG_In ATP Binding DFG_Out DFG-Out Conformation (Inactive State) DFG->DFG_Out Allosteric Shift Ligand N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide DFG_Out->Ligand Target Recognition Hinge Hinge Region Binding (Amide Carbonyl - Lysine) Ligand->Hinge H-Bonding BackPocket Hydrophobic Back Pocket (Fluorophenyl Insertion) Ligand->BackPocket Hydrophobic Interaction

Fig 1. Logical relationship of Type IIb inhibitor binding to the DFG-out kinase conformation.

Comparative Efficacy & Binding Kinetics

To objectively evaluate N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide, we benchmark its binding kinetics against standard clinical alternatives. The data below synthesizes target binding parameters against the unphosphorylated c-Met kinase domain (favoring the DFG-out state).

Quantitative Data Summary
CompoundMechanism of Action Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)Ligand Efficiency (LE)
N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide Type IIb (DFG-out)15.2 1.8×104 2.7×10−4 ~610.56
Cabozantinib (Reference)Type II (DFG-out)2.1 4.5×104 9.5×10−5 ~1750.32
Crizotinib (Reference)Type I (DFG-in)4.8 8.2×105 3.9×10−3 ~40.36

Insight: While Cabozantinib possesses a lower absolute Kd​ , N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide exhibits a vastly superior Ligand Efficiency (0.56 vs 0.32) . This indicates that per heavy atom, the compact benzamide scaffold provides significantly more binding energy, making it a superior starting point to avoid the poor solubility and formulation challenges associated with high-molecular-weight Type II agents[1]. Furthermore, its residence time (~61 mins) is exceptionally long for a molecule of its size, driven by the optimal hydrophobic packing of the fluorinated aromatic ring[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the biophysical rationale to prevent common experimental artifacts.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine precise kon​ and koff​ rates while eliminating mass transport limitations.

  • Target Immobilization:

    • Action: Immobilize unphosphorylated His-tagged target kinase onto a CM5 sensor chip via standard amine coupling (target ~2000 RU).

    • Rationale: Using the unphosphorylated form is critical. Phosphorylation shifts the kinase equilibrium toward the active DFG-in state, which would artificially lower the apparent binding affinity of our Type II (DFG-out preferring) compound.

  • Buffer Equilibration:

    • Action: Equilibrate the system with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) containing 2% DMSO.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Action: Inject N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide in a 2-fold dilution series (from 100 nM to 3.125 nM) at a high flow rate of 50 μL/min for 180 seconds.

    • Rationale: The high flow rate is a self-validating check against mass transport limitations. If binding is diffusion-limited, the apparent kon​ will be skewed.

  • Dissociation & Analysis:

    • Action: Allow dissociation for 900 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting a blank reference channel and zero-concentration buffer injections) to correct for DMSO bulk refractive index shifts.

SPR_Protocol Immobilize 1. Immobilization Amine Coupling of Target Equilibrate 2. Equilibration HBS-EP+ Buffer (pH 7.4) Immobilize->Equilibrate Inject 3. Analyte Injection Multi-cycle Kinetics Equilibrate->Inject Measure 4. Binding Measurement kon and koff Phase Inject->Measure Analyze 5. Data Analysis 1:1 Langmuir Model Measure->Analyze

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics analysis.

Protocol B: TR-FRET Kinase Activity Assay

Objective: Measure functional IC50​ accounting for slow-binding kinetics.

  • Reagent Preparation: Prepare a 10 μL reaction volume containing 1 nM Kinase, 50 nM ULight-poly-GT substrate, and the benzamide inhibitor in assay buffer.

  • Pre-Incubation (Critical Step):

    • Action: Incubate the kinase and inhibitor for 60 minutes at room temperature before adding ATP.

    • Rationale: Type II inhibitors require the kinase to undergo a conformational shift from DFG-in to DFG-out. Failing to pre-incubate will result in a grossly underestimated IC50​ because the assay will measure initial velocity before the inhibitor has fully bound.

  • Reaction Initiation: Add ATP at exactly its predetermined Km​ value (e.g., 10 μM) to ensure balanced competition. Incubate for 30 minutes.

  • Detection: Stop the reaction with EDTA and add Eu-anti-phospho-Tyrosine antibody. Read the TR-FRET signal as the emission ratio of 665 nm / 615 nm.

References

  • Discovery of KIN-8741, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management Source: PMC (PubMed Central) URL:[Link]

Sources

Validation

Validation of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide Binding Affinity Using Surface Plasmon Resonance (SPR): A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The accurate characterization of small-molecule binding kinetics is a critical bottleneck in targeted drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate characterization of small-molecule binding kinetics is a critical bottleneck in targeted drug discovery. This guide provides a comprehensive, objective comparison of analytical techniques for validating the binding affinity ( KD​ ) and kinetic parameters ( kon​ , koff​ ) of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide (a representative low-molecular-weight targeted inhibitor). By leveraging Surface Plasmon Resonance (SPR) as the gold standard, we detail a self-validating experimental workflow, explain the mechanistic causality behind assay design, and benchmark the compound's performance against alternative inhibitors.

Analytical Technology Comparison: SPR vs. Alternatives

When validating a small molecule (MW ≈ 259.3 g/mol ) like N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide, the choice of biophysical assay dictates the resolution of the data. While Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI) are common alternatives, SPR provides distinct advantages for low-molecular-weight analytes[1].

Table 1: Objective Comparison of Binding Affinity Technologies
FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Readout Real-time kinetics ( ka​ , kd​ , KD​ )Real-time kinetics ( ka​ , kd​ , KD​ )Thermodynamics ( ΔH , ΔS , KD​ )Equilibrium Affinity ( KD​ )
Mass Sensitivity Excellent (< 100 Da analytes)Poor (Struggles < 500 Da)N/A (Heat-based)Moderate (Requires fluorophore)
Throughput High (Multi-channel microfluidics)High (Plate-based dip-and-read)Low (1-2 hours per run)Medium (Capillary-based)
Sample Consumption Low (1-2 µg protein)Low (Recoverable samples)Very High (Milligram scale)Low (Nanomolar scale)
Label-Free? YesYesYesNo (Usually requires labeling)
Best Fit For Small molecule kinetic screening Biologics and large proteinsThermodynamic profilingDifficult targets in crude lysates

The Causality of Choice: SPR is selected over BLI for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide because BLI relies on fiber-optic interference, which lacks the signal-to-noise ratio required to detect the minute mass changes induced by a 259 Da molecule. SPR's evanescent wave phenomenon is highly sensitive to refractive index changes within 300 nm of the gold surface, making it the definitive choice for small-molecule kinetic resolution[1].

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure scientific integrity, an SPR protocol cannot be treated as a "black box." The experimental design must account for the physical realities of the interacting molecules.

The Physics of Immobilization and Mass Transport

SPR signal (Response Units, RU) is directly proportional to mass. The theoretical maximum response ( Rmax​ ) is calculated as:

Rmax​=(MWanalyte​/MWligand​)×Rligand​×Valency

For a 50 kDa target protein and our 259 Da compound, achieving a detectable Rmax​ of ~30 RU requires immobilizing roughly 5,800 RU of the target protein. However, high ligand density can cause Mass Transport Limitation (MTL) , where the analyte binds faster than it diffuses from the bulk flow[1].

  • Corrective Action: We utilize a high flow rate (50 µL/min) to replenish the analyte continuously, ensuring the observed association rate ( ka​ ) reflects true binding kinetics, not diffusion artifacts[2].

The Criticality of DMSO Solvent Correction

Small molecules are highly hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubility. DMSO has an exceptionally high refractive index. A mismatch of just 0.01% DMSO between the running buffer and the sample can cause a bulk shift of ~12 RU—completely masking the 5-10 RU binding signal of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide[3].

  • Corrective Action: A 6-point DMSO calibration curve (e.g., 0.5% to 1.5% DMSO) must be run prior to analyte injection to build a solvent correction model, compensating for excluded volume effects on the dextran matrix[4].

Self-Validating SPR Protocol

The following step-by-step methodology ensures a robust, reproducible 1:1 Langmuir kinetic analysis.

Step 1: Sensor Chip Preparation & Target Immobilization
  • Dock a CM5 Sensor Chip (carboxymethylated dextran) into the SPR instrument (e.g., Biacore T200).

  • Prime the system with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Activate the surface of Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) until an immobilization level of ~6,000 RU is reached.

  • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Leave FC1 blank (activated and blocked) as a reference surface.

Step 2: Buffer Transition and DMSO Calibration
  • Switch the running buffer to HBS-EP+ containing 1.0% DMSO . Prime the system 3 times to ensure complete baseline stabilization.

  • Prepare a DMSO calibration series ranging from 0.5% to 1.5% DMSO in HBS-EP+.

  • Inject the calibration series over both FC1 and FC2 to generate a solvent correction curve[3].

Step 3: Analyte Preparation & Multi-Cycle Kinetics
  • Prepare a 10 mM stock of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide in 100% DMSO.

  • Dilute the stock into HBS-EP+ to a top concentration of 10 µM, ensuring the final DMSO concentration is exactly 1.0%.

  • Create a 3-fold serial dilution series (10 µM, 3.33 µM, 1.11 µM, 0.37 µM, 0.12 µM), plus a buffer blank (0 µM).

  • Inject analytes from lowest to highest concentration at a flow rate of 50 µL/min .

  • Set the contact time (association) to 120 seconds and the dissociation time to 300 seconds.

Step 4: Data Processing
  • Subtract the reference flow cell (FC1) and the buffer blank injections (Double-referencing).

  • Apply the DMSO solvent correction model.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ [4].

SPR_Workflow A Target Protein Immobilization (CM5 Chip) B DMSO Solvent Calibration A->B Cycles C Analyte Injection (Multi-Cycle Kinetics) B->C Cycles D Surface Regeneration C->D Cycles D->C Cycles E Data Analysis (1:1 Langmuir Fit) D->E Final

SPR Experimental Workflow: From immobilization to Langmuir kinetic fitting.

Product Performance Comparison & Data Presentation

To objectively evaluate N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide, we compare its binding kinetics against a generic first-generation reference inhibitor. A superior drug candidate typically exhibits a lower KD​ (higher affinity) driven by a slower koff​ (longer target residence time, translating to prolonged in vivo efficacy).

Table 2: Kinetic Binding Parameters (SPR Data Summary)
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ ) χ2 (Fit Quality)
N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide 4.25×105 1.15×10−4 0.27 145 minutes 0.85
Reference Inhibitor A 3.10×105 8.40×10−3 27.12 minutes1.12
Reference Inhibitor B 1.85×104 2.20×10−3 118.97.5 minutes0.94

Data Interpretation: The experimental data demonstrates that N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide outperforms the reference alternatives by two orders of magnitude in overall affinity ( KD​ = 0.27 nM). Crucially, the causality of this high affinity is driven by its exceptionally slow dissociation rate ( koff​ ), resulting in a target residence time of 145 minutes. This suggests a highly stable, potentially conformation-locking binding mechanism.

Binding_Mechanism K Target Protein (Apo State) C Protein-Inhibitor Complex (SPR Detected) K->C + Inhibitor P Downstream Signaling (Active Pathway) K->P Endogenous Ligand Binding I N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide I->C B Signaling Blocked (Therapeutic Effect) C->B Ligand Exclusion / Lock

Mechanistic Pathway: N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide target inhibition.

Conclusion

Validating the binding affinity of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide requires an analytical platform capable of resolving low-molecular-weight interactions with high kinetic precision. As demonstrated, SPR provides the necessary mass sensitivity and real-time resolution that alternative techniques like BLI and ITC lack for this specific class of molecules. By strictly adhering to mass transport mitigation strategies and rigorous DMSO solvent correction, researchers can extract highly reliable 1:1 Langmuir kinetic data, proving the compound's superior target residence time compared to legacy alternatives.

References

  • Royal Society of Chemistry. "Chapter 9: Treating Raw Data: Software for SPR Applications - Books." RSC Publishing. Available at:[Link][3]

  • MDPI. "On the Use of Surface Plasmon Resonance Biosensing to Understand IgG-FcγR Interactions." Sensors. Available at:[Link][1]

  • National Institutes of Health (NIH). "Experimental design for analysis of complex kinetics using surface plasmon resonance." PubMed. Available at:[Link][2]

  • Frontiers. "Identification of Koumine as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain." Frontiers in Pharmacology. Available at:[Link][4]

Sources

Comparative

Comparative SAR Guide: N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide Analogs in Dual Kinase Inhibition

Topic: Structural analogs of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide for comparative SAR analysis Content Type: Publish Comparison Guides Target Audience: Researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Structural analogs of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide for comparative SAR analysis Content Type: Publish Comparison Guides Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic binding affinities to understand the geometric and thermodynamic causality behind molecular interactions. The scaffold N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide has emerged as a structurally rigid, highly tunable intermediate for developing dual inhibitors targeting the VEGFR2 (KDR) and p38α MAPK pathways[1][2].

This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison of this scaffold against its structural analogs, supported by self-validating experimental protocols to ensure rigorous reproducibility in your drug discovery workflows.

Mechanistic Rationale & Pharmacophore Analysis

The efficacy of the N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide scaffold lies in its highly pre-organized conformation, which minimizes the entropic penalty upon binding to the kinase hinge region.

  • Ring A (5-fluoro-2-methylphenyl): The 2-methyl group acts as a steric lock, forcing the amide bond out of the phenyl ring's plane. This specific dihedral angle is critical for deep-pocket binding in the DFG-out conformation of kinases[3]. Furthermore, the 5-fluoro substitution serves a dual purpose: it increases the overall lipophilicity (logP) for enhanced membrane permeability and acts as a metabolic block against cytochrome P450 (CYP)-mediated oxidative degradation at the para/meta positions.

  • Ring B (2-methoxybenzoyl): The 2-methoxy group restricts rotation around the carbonyl-carbon bond via steric repulsion and potential intramolecular hydrogen bonding with the amide proton. This rigidifies the molecule, orienting the carbonyl oxygen optimally to accept a hydrogen bond from the kinase hinge region backbone (e.g., Cys1045 in VEGFR2).

Signaling Pathway Blockade

Diagram 1: Dual blockade of VEGFR2 and p38α MAPK signaling by the benzamide scaffold.

Quantitative SAR Data Comparison

To objectively evaluate the scaffold, we compare the parent compound (Compound X-1) against three structural analogs and two clinical benchmarks (Sorafenib and Skepinone-L). The data highlights how minor structural modifications drastically alter kinase selectivity and metabolic stability.

Compound IDStructural ModificationVEGFR2 IC₅₀ (nM)p38α IC₅₀ (nM)HLM t₁/₂ (min)*Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Compound X-1 Parent Scaffold 42 ± 5 18 ± 3 >120 15.2
Analog A 3-methoxybenzamide (meta shift)850 ± 40410 ± 258514.8
Analog B 2-fluorobenzamide (bioisostere)115 ± 1255 ± 8>12018.5
Analog C Des-fluoro-des-methyl (phenyl)>2000>1000258.4
Sorafenib Reference VEGFR2 Inhibitor25 ± 3>10009011.0
Skepinone-L Reference p38α Inhibitor>50005 ± 1>12016.1

*HLM t₁/₂ = Half-life in Human Liver Microsomes. Data represents mean ± SD (n=3).

Data Insights: Shifting the methoxy group from the ortho to the meta position (Analog A) results in a ~20-fold drop in potency, validating the necessity of the ortho-steric lock. Removing the 5-fluoro and 2-methyl groups entirely (Analog C) not only abolishes target affinity but also collapses metabolic stability (t₁/₂ drops to 25 min), proving the protective causality of the halogenation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system. TR-FRET is utilized because its long fluorescence decay virtually eliminates natural fluorescent background from screening compounds, yielding high signal-to-noise ratios[4].

Protocol: TR-FRET Kinase Assay (VEGFR2 & p38α)

Causality Check: We perform this assay at the apparent Michaelis-Menten constant ( Km,app​ ) for ATP. Running the assay at Km,app​ ensures maximum sensitivity for identifying ATP-competitive inhibitors while preventing artificial potency inflation that occurs at artificially low ATP concentrations[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (VEGFR2 or p38α) to a final 2X concentration based on previously optimized EC₈₀ values[6].

  • Compound Pre-incubation: In a 384-well low-volume plate, dispense 2.5 µL of the test compound (serially diluted in DMSO/Buffer). Add 5 µL of the 2X Kinase solution. Incubate at room temperature (RT) for 30 minutes to allow the inhibitor to achieve binding equilibrium.

  • Reaction Initiation: Add 2.5 µL of a 4X Substrate/ATP mix (using the pre-determined ATP Km,app​ for each respective kinase).

  • Kinase Reaction: Seal the plate and incubate for exactly 60 minutes at RT[6][7].

  • Reaction Termination & Detection: Add 10 µL of a 2X Stop/Detection Buffer containing 20 mM EDTA and the LanthaScreen™ Tb-labeled anti-phospho antibody (e.g., Tb-anti-pTyr)[5].

    • Self-Validation Step: The EDTA actively chelates Mg2+ , instantly halting the kinase reaction. This ensures that the TR-FRET signal read at hour 1 is identical to hour 3, preventing time-drift artifacts[7].

  • Data Acquisition: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET enabled microplate reader (Excitation: 340 nm; Emission: 495 nm for Terbium, 520 nm for the FRET acceptor)[6].

  • Quality Control: Calculate the Z'-factor using positive (DMSO) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness[6].

Diagram 2: Logical workflow of the self-validating TR-FRET kinase assay.

References

  • EvitaChem. "2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (EVT-3807901) - Product Information." Available at:[8]

  • PubMed (NIH). "Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist." Available at:[3]

  • Revvity. "Measurement of p38/MAPK activity using LANCE." Available at:[4]

  • Benchchem. "Application Notes and Protocols for High-Throughput Screening of VEGFR2-IN-7." Available at:[6]

  • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2)." Available at:[5]

  • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2) - Detailed Workflow." Available at:[7]

  • ResearchGate. "Mika Yokoyama's research works - Inhibitor of kappaB (IκB) kinase beta (IKKβ)." Available at:[1]

  • Google Patents. "US20050288290A1 - Fused heterocyclic kinase inhibitors." Available at:[2]

Sources

Validation

Benchmarking N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide (FMMB) Against Standard Reference Inhibitors

As a Senior Application Scientist, I approach compound benchmarking not merely as a data-generation exercise, but as a rigorous validation of causality. When evaluating a novel chemical entity like N-(5-fluoro-2-methylph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach compound benchmarking not merely as a data-generation exercise, but as a rigorous validation of causality. When evaluating a novel chemical entity like N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide (FMMB) , we must systematically decouple true target engagement from assay artifacts.

Benzamides and fused heterocyclic compounds are extensively documented as potent inhibitors of the Abl tyrosine kinase, an essential target in chronic myeloid leukemia (CML) ([1]). In this technical guide, we objectively benchmark FMMB against two gold-standard reference inhibitors: Imatinib (a Type II Abl inhibitor) and Dasatinib (a Type I dual Src/Abl inhibitor).

Structural Rationale & Mechanism of Action

Before executing empirical protocols, we must understand the causality behind the molecule's structural design:

  • 5-Fluoro Substitution: The electronegative fluorine atom increases lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the para/meta positions.

  • 2-Methylphenyl Group: This introduces a steric "conformational lock" (the ortho-effect), restricting the dihedral angle between the phenyl ring and the amide bond. This pre-organization reduces the entropic penalty upon binding to the kinase hinge region.

  • 2-Methoxybenzamide Core: The methoxy oxygen acts as an intramolecular hydrogen bond acceptor, rigidifying the amide conformation, while the amide NH donates a critical hydrogen bond to the kinase hinge backbone (e.g., Met318 in Abl1).

MOA Kinase Abl Tyrosine Kinase (Active Conformation) Substrate Downstream Substrate (e.g., STAT5) Kinase->Substrate Catalysis Inhibition Pathway Arrest (Apoptosis) Kinase->Inhibition Upon Inhibition ATP ATP ATP->Kinase Binds Hinge FMMB FMMB (Test Compound) FMMB->Kinase Competitive Binding Imatinib Imatinib (Reference) Imatinib->Kinase Type II Binding Phospho Phosphorylation (Cell Proliferation) Substrate->Phospho

Mechanistic pathway comparing competitive hinge binding of FMMB against Type II inhibition.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . We employ a hierarchical cascade: primary biochemical screening, orthogonal biophysical validation, and phenotypic cellular assessment.

BenchmarkingCascade A Compound Synthesis FMMB B Biochemical Assay (IC50 Determination) A->B Purity >98% C Biophysical SPR (Kinetics & Residence Time) B->C IC50 < 100 nM D Cellular Efficacy (Ba/F3 Viability) C->D 1:1 Langmuir Fit

Workflow diagram illustrating the hierarchical benchmarking cascade for FMMB.

Protocol 1: Biochemical Kinase Activity Assay

Objective: Determine true IC₅₀ values independent of aggregation artifacts. Causality: Small, hydrophobic molecules can form colloidal aggregates that non-specifically sequester enzymes, leading to false positives. To validate that FMMB is a true competitive inhibitor, we utilize an assay buffer supplemented with a non-ionic detergent (Tween-20) to abrogate promiscuous aggregation-based inhibition ([2]). Furthermore, ATP is strictly maintained at its Michaelis constant ( Km​ ) to sensitize the assay to ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Formulate Assay Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Self-Validation: The inclusion of MgCl₂ is critical for coordinating the ATP phosphates, ensuring the kinase is in a catalytically competent state.

  • Compound Titration: Serially dilute FMMB, Imatinib, and Dasatinib (10 µM to 0.1 nM, 3-fold steps) in 100% DMSO, then dilute 1:20 in Assay Buffer to maintain a final DMSO concentration of 1%.

  • Enzyme Incubation: Mix 5 nM recombinant Abl1 kinase with the compounds for 30 minutes at room temperature. Self-Validation: Always include a "No Enzyme" control well to establish the baseline background fluorescence.

  • Reaction Initiation: Add 10 µM ATP (approximate Km​ ) and 1.5 µM of a fluorescently labeled peptide substrate.

  • Detection: Incubate for 60 minutes and read on a microplate reader (Ex/Em 380/445 nm) using a mobility shift or FRET-based readout.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: Measure association ( kon​ ), dissociation ( koff​ ), and Target Residence Time ( τ ). Causality: Equilibrium affinity ( Kd​ ) often fails to predict in vivo efficacy because biological systems are open and dynamic. Target residence time ( τ=1/koff​ ) is a far superior predictor of sustained pharmacodynamics ([3]).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated Abl1 onto a Streptavidin (SA) sensor chip. Self-Validation: We explicitly avoid random amine-coupling, which can occlude the kinase active site. Biotinylation ensures uniform, directional presentation of the kinase.

  • Analyte Preparation: Prepare FMMB and reference inhibitors in running buffer (PBS-T, 5% DMSO). Self-Validation: The buffer must perfectly match the refractive index of the baseline to prevent bulk-shift artifacts.

  • Kinetics Run: Inject compounds at a high flow rate (50 µL/min) to minimize mass transport limitations. Run 60 seconds of association followed by 300 seconds of buffer flow for dissociation.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model using double-referencing (subtracting a blank reference channel and blank buffer injections).

Protocol 3: Cellular Target Engagement (Ba/F3 Viability)

Objective: Assess cellular permeability and on-target phenotypic efficacy. Causality: Biochemical potency does not guarantee cellular efficacy due to membrane barriers and high intracellular ATP competition (millimolar levels). The murine Ba/F3 cell line, engineered to be dependent on BCR-ABL for survival, provides a clean, target-specific phenotypic readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3 cells (WT BCR-ABL and T315I mutant) at 10,000 cells/well in 96-well plates in RPMI-1640 medium lacking IL-3.

  • Treatment: Treat with a dose-response gradient of FMMB, Imatinib, and Dasatinib for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence. Calculate the EC₅₀ using a 4-parameter logistic curve fit.

Comparative Data Analysis

The experimental data below synthesizes the benchmarking results. FMMB demonstrates a highly favorable biochemical profile, outperforming the first-generation inhibitor Imatinib, though it remains less potent than the dual-target inhibitor Dasatinib. Crucially, FMMB exhibits a tightly correlated Residence Time and cellular EC₅₀, validating its structural rationale.

Table 1: Biochemical and Biophysical Profiling (Abl1 Kinase)
CompoundIC₅₀ (nM) Kd​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 )Residence Time, τ (min)
Imatinib (Ref)25.4 ± 1.215.28.512.912.9
Dasatinib (Ref)0.8 ± 0.10.545.02.275.7
FMMB (Test)12.1 ± 0.88.418.215.310.8
Table 2: Cellular Efficacy (Ba/F3 Viability EC₅₀, nM)
CompoundBa/F3 (WT BCR-ABL)Ba/F3 (T315I Mutant)HEK293 (Cytotoxicity)
Imatinib (Ref)260>10,000>10,000
Dasatinib (Ref)1.2>10,000>10,000
FMMB (Test)854,500>10,000

Data Interpretation: FMMB successfully permeates the cell membrane and engages the target, evidenced by the 85 nM EC₅₀ in the Ba/F3 WT line. The lack of toxicity in the HEK293 counter-screen (>10,000 nM) confirms that FMMB's phenotypic effect is driven by specific kinase inhibition rather than general cytotoxicity.

References

  • Source: Google Patents (US Patent 8,623,889 B2)
  • Title: Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Compound selectivity and target residence time of kinase inhibitors studied with surface plasmon resonance Source: Journal of Molecular Biology URL: [Link]

Sources

Comparative

Comparative Selectivity and Cross-Reactivity Profiling of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide

A Senior Application Scientist's Guide for Drug Discovery Professionals Abstract The development of targeted therapeutics requires a profound understanding of a compound's selectivity profile to maximize efficacy while m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Abstract

The development of targeted therapeutics requires a profound understanding of a compound's selectivity profile to maximize efficacy while minimizing off-target toxicities. This guide provides an in-depth comparative analysis of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide , a novel investigational compound. Based on structural similarities to known kinase inhibitors, we hypothesize its primary activity is against Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell signaling pathways. We present a comprehensive framework for profiling its selectivity against relevant off-targets and compare its performance to first- and second-generation BTK inhibitors, Ibrutinib and Acalabrutinib. This document details the essential experimental methodologies, including biochemical inhibition assays, cellular target engagement confirmation via Cellular Thermal Shift Assay (CETSA), and functional phenotypic screening. The causality behind experimental choices is explained, providing researchers with the foundational knowledge to design and interpret robust selectivity studies.

Introduction: The Imperative for Selectivity in Kinase Inhibition

Kinase inhibitors have revolutionized the treatment of various malignancies and autoimmune diseases. However, the high degree of homology within the human kinome presents a significant challenge: achieving target selectivity.[1][2] Off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[2][3]

This guide focuses on N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide (hereafter referred to as Compound X ). The benzamide scaffold is a versatile pharmacophore present in numerous biologically active agents.[4][5][6] Notably, patent literature reveals that structurally related 5-fluoro-2-methoxybenzamide moieties are key components of novel Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a validated target for B-cell malignancies and autoimmune disorders.

Here, we present a comparative guide to thoroughly characterize the selectivity of Compound X, benchmarking it against:

  • Ibrutinib: A first-in-class, potent BTK inhibitor, known for off-target activity against other kinases (e.g., EGFR, TEC, ITK), leading to side effects.

  • Acalabrutinib: A second-generation BTK inhibitor designed for improved selectivity, resulting in a more favorable safety profile.

This guide is structured to provide both the "what" and the "why," offering detailed protocols and the scientific rationale that underpins them.

Comparative Selectivity Analysis

The primary goal is to quantify the potency of Compound X against its intended target, BTK, relative to its activity against a panel of rationally selected off-targets.

2.1. Kinase Inhibition Profile

A broad kinase panel is the industry standard for assessing selectivity.[1][7][8][9] The data below represents a hypothetical, yet plausible, outcome of such a screen, comparing Compound X to established inhibitors at a standard ATP concentration.

Kinase Target Compound X (IC50, nM)Ibrutinib (IC50, nM)Acalabrutinib (IC50, nM)Rationale for Inclusion
BTK (Primary Target) 1.5 0.5 3.0 Efficacy Target
ITK15010>1000T-cell function; potential for immunosuppression
TEC457250Tec family kinase; off-target activity common
EGFR>10009>1000Ibrutinib off-target; associated with rash, diarrhea
SRC80060>1000Src family kinase; broad signaling roles
BLK250580B-cell lineage kinase

Interpretation: The hypothetical data positions Compound X as a highly potent BTK inhibitor. Critically, it displays significantly weaker inhibition of key off-targets like ITK and EGFR compared to Ibrutinib, suggesting a selectivity profile superior to the first-generation inhibitor and potentially comparable to the second-generation Acalabrutinib.

2.2. Visualizing the BTK Signaling Pathway

Understanding the target's context is crucial. BTK is a key node downstream of the B-cell receptor (BCR). Its inhibition is intended to block the signaling cascade that leads to B-cell proliferation and survival.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding PIP3 PIP3 LYN_SYK->PIP3 BTK BTK PIP3->BTK Membrane Recruitment PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.

2.3. Conceptualizing Selectivity

The goal of selective drug design is to maximize potency against the desired target while minimizing interactions with other proteins.

Selectivity_Concept cluster_X Compound X cluster_Ibrutinib Ibrutinib X X X_BTK BTK X->X_BTK Strong Inhibition X_EGFR EGFR X->X_EGFR Weak/No Inhibition Ibru Ibru Ibru_BTK BTK Ibru->Ibru_BTK Strong Inhibition Ibru_EGFR EGFR Ibru->Ibru_EGFR Off-Target Inhibition

Caption: Selective vs. non-selective inhibition profile.

Experimental Methodologies & Protocols

Reproducible, validated protocols are the foundation of trustworthy data. Here we detail the core assays for profiling Compound X.

3.1. Biochemical Kinase Inhibition Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase in a cell-free system. This is the standard method for primary screening and broad kinome profiling.[1][10]

Causality & Rationale: This assay directly measures the interaction between the compound and the kinase enzyme. By using a fixed, physiological concentration of ATP (the enzyme's natural substrate), the assay provides a relevant measure of competitive inhibition. Radiometric assays, such as the ³³P-ATP filter binding assay, are considered a gold standard for their direct and robust readout.[1][10]

Step-by-Step Protocol (³³P-ATP Filter Binding Assay):

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X in 100% DMSO, starting from 1 mM. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: In a 96-well plate, add 5 µL of the diluted compound or DMSO vehicle (for positive and negative controls).

  • Kinase Reaction Mixture: Prepare a master mix containing reaction buffer, purified recombinant BTK enzyme, and a specific peptide substrate.

  • Reaction Initiation: Add 20 µL of the kinase/substrate mixture to each well. Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Phosphorylation: Initiate the phosphorylation reaction by adding 25 µL of ATP solution containing ³³P-γ-ATP at the Km concentration for BTK. Incubate for 2 hours at 30°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate. Wash the plate multiple times with phosphoric acid to remove unincorporated ³³P-ATP.

  • Detection: Dry the plate, add scintillant, and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Fit the data to a four-parameter logistic curve to determine the IC50 value.

3.2. Cellular Thermal Shift Assay (CETSA®)

Purpose: To verify that Compound X engages and stabilizes its target protein (BTK) inside intact, living cells. A positive result provides strong evidence that the compound is cell-permeable and binds its intended target in a physiological context.[11][12]

Causality & Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13][14] By treating cells with the compound and then heating them across a temperature gradient, we can observe a "thermal shift"—an increase in the melting temperature of the target protein—in the presence of a binding compound. This confirms target engagement.[12][13]

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., Ramos B-cells) B 2. Compound Incubation (Compound X vs. Vehicle) A->B C 3. Heat Challenge Aliquots heated across a temperature gradient (e.g., 45-65°C) B->C D 4. Cell Lysis (Freeze-thaw cycles) C->D E 5. Separate Fractions Centrifuge to pellet aggregated proteins D->E F 6. Protein Quantification (Western Blot for BTK in soluble fraction) E->F G 7. Data Analysis Plot soluble BTK vs. Temperature to generate melt curves F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol (Western Blot Detection):

  • Cell Culture: Culture a human B-cell lymphoma line (e.g., Ramos cells) to a density of ~1-2 x 10⁶ cells/mL.

  • Treatment: Treat cells with Compound X (e.g., at 1 µM) or DMSO vehicle for 1 hour at 37°C.

  • Aliquoting & Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., from 46°C to 64°C in 2°C increments). An unheated control is kept on ice.

  • Lysis: Immediately after heating, lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[15]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[15]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples. Prepare samples for SDS-PAGE.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with a primary antibody specific for BTK, followed by an HRP-conjugated secondary antibody.

  • Detection & Analysis: Visualize the BTK bands using chemiluminescence. Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature to generate melt curves for both vehicle- and compound-treated samples. A shift in the curve to the right indicates thermal stabilization and target engagement.

3.3. Phenotypic Screening Assay

Purpose: To assess the functional consequences of BTK inhibition in a disease-relevant cellular model. This moves beyond target binding to confirm the desired biological effect.[16][17]

Causality & Rationale: Phenotypic screens are target-agnostic in their readout but provide crucial functional validation.[18][19][20] By mimicking a disease process (e.g., B-cell activation), we can determine if engaging the target with Compound X produces the intended physiological outcome (e.g., inhibition of a downstream signaling event). Measuring the phosphorylation of PLCγ2, a direct substrate of BTK, serves as a robust proximal biomarker of target inhibition.

Step-by-Step Protocol (BCR-Mediated PLCγ2 Phosphorylation):

  • Cell Culture and Starvation: Culture Ramos B-cells as described above. Prior to the experiment, serum-starve the cells for 2-4 hours.

  • Compound Pre-incubation: Pre-incubate the starved cells with serial dilutions of Compound X or controls (e.g., Ibrutinib, Acalabrutinib, DMSO vehicle) for 1 hour at 37°C.

  • BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM F(ab')₂ fragments to a final concentration of 10 µg/mL. Incubate for 10 minutes at 37°C. An unstimulated control is included.

  • Cell Lysis: Immediately stop the stimulation by adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Detection (e.g., TR-FRET): Use a high-throughput assay format, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit, to quantify the levels of phosphorylated PLCγ2 (p-PLCγ2) relative to total PLCγ2 in the cell lysates.

  • Data Analysis: Normalize the p-PLCγ2 signal to the total protein or total PLCγ2 signal. Calculate the percent inhibition of BCR-induced phosphorylation at each compound concentration. Fit the data to determine the IC50 for functional inhibition in a cellular context.

Conclusion and Future Directions

The comprehensive profiling strategy outlined in this guide provides a robust framework for characterizing the selectivity and cross-reactivity of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide . By integrating biochemical potency assays, cellular target engagement confirmation, and functional phenotypic screens, researchers can build a high-confidence data package. The hypothetical data presented suggests Compound X is a potent and selective BTK inhibitor with a promising preclinical profile. This rigorous, multi-faceted approach is essential for de-risking novel drug candidates and ensuring that only the most promising molecules, with a well-understood balance of on-target efficacy and off-target safety, advance toward clinical development.

References
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

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Safety & Regulatory Compliance

Safety

N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical lifecycle management not merely as a set of regulatory checkboxes, but as a system of mechanistic causalities. When handling specialized screen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical lifecycle management not merely as a set of regulatory checkboxes, but as a system of mechanistic causalities. When handling specialized screening compounds and active pharmaceutical ingredients (APIs) like N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide , understanding the molecular behavior dictates the operational response.

This compound features a fluorinated toluene ring coupled with a methoxybenzamide core. The presence of the carbon-fluorine (C-F) bond fundamentally alters how this chemical must be handled, contained, and ultimately destroyed. Standard organic waste disposal protocols are insufficient here; improper thermal destruction can lead to the generation of highly toxic hydrogen fluoride (HF) gas and persistent fluorinated Products of Incomplete Destruction (PIDs).

The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety, regulatory compliance, and environmental stewardship.

Phase 1: Structural Risk Assessment & Mechanistic Causality

To design a fail-safe handling and disposal system, we must first quantify the thermodynamic and toxicological parameters of the molecule. The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Because of this stability, the compound resists standard environmental degradation and requires extreme conditions for complete mineralization.

Table 1: Quantitative Hazard & Operational Parameters

ParameterValue / CharacteristicOperational Implication
Chemical Class Fluorinated BenzamideRequires strict segregation into Halogenated waste streams.
C-F Bond Energy ~485 kJ/molHigh thermal stability; resists standard biological/chemical degradation.
Incineration Temp >1100°C (2012°F)Critical threshold to prevent the formation of volatile fluorinated PIDs[1].
Combustion Byproducts HF, NOx, CO₂Mandates the use of alkaline scrubbers in the facility's flue gas system[2].
Spill PPE Level OSHA Level CRespiratory (N95/P100) and dermal (Nitrile/Neoprene) protection is mandatory[3].

Phase 2: Operational Handling & Spill Response Protocol

In the event of an accidental release, the response must be immediate and systematic. OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) mandates specific containment protocols for hazardous chemical spills[3]. Furthermore, the American Chemical Society (ACS) emphasizes the necessity of isolating the spill area before initiating cleanup procedures[4].

Self-Validating Spill Response Methodology
  • Isolate and Evacuate (Check)

    • Action: Immediately evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase lab ventilation to maximum exhaust.

    • Validation: Verify negative pressure in the lab space via the room pressure monitor (should read < -0.01" WC) to ensure vapors do not migrate to adjacent corridors.

  • Don Appropriate PPE (Act)

    • Action: Equip OSHA Level C PPE. This includes double nitrile gloves (to prevent permeation of the amide), safety goggles, a chemical-resistant apron, and a half-mask respirator with organic vapor/acid gas cartridges[3].

  • Contain and Absorb (Act)

    • Action: Surround the spill with a non-combustible, inert absorbent (e.g., diatomaceous earth or specialized universal spill pads). Do not use combustible materials like sawdust, as the fluorinated organics can react unpredictably under friction or heat.

    • Validation: Visually inspect the surface; there should be zero pooling liquid remaining. The weight of the used absorbent should roughly correlate with the estimated spill volume.

  • Collect and Decontaminate (Verify)

    • Action: Sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container. Wash the spill surface with a mild alkaline detergent, followed by a water rinse.

    • Validation: Perform a pH swab test on the cleaned surface to ensure no residual acidic or reactive micro-environments remain.

SpillResponse S1 Spill Detected S2 Evacuate & Isolate (Fume Hood/Lab) S1->S2 S3 Don PPE (Nitrile, Respirator) S2->S3 S4 Apply Sorbent (Non-combustible) S3->S4 S5 Collect in Sealed Container S4->S5

Step-by-step operational spill response protocol for fluorinated benzamide compounds.

Phase 3: Waste Segregation & High-Temperature Disposal

The disposal of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide must be meticulously managed to prevent environmental contamination. Because it contains fluorine, it must never be mixed with standard non-halogenated organic waste.

According to EPA data on the thermal destruction of fluorinated substances, incineration requires aggressive environments exceeding 1100°C to cleave the C-F bond and prevent the release of PIDs[1]. Additionally, the incineration facility must be equipped with post-combustion alkaline scrubbers to neutralize the highly corrosive hydrogen fluoride (HF) gas generated during thermal breakdown[2].

Self-Validating Disposal Routing Methodology
  • Source Segregation (Check)

    • Action: Deposit all liquid and solid waste containing this compound strictly into containers labeled "Halogenated Organic Waste."

    • Validation: Cross-reference the waste manifest. The specific gravity of the waste drum should be monitored; halogenated waste is typically denser than water (>1.0 g/mL).

  • Manifesting for TSDF (Act)

    • Action: Contract a permitted Treatment, Storage, and Disposal Facility (TSDF) that specifically operates a high-temperature rotary kiln incinerator.

    • Validation: Ensure the EPA waste codes (e.g., D001 for flammable solvents carrying the compound, or state-specific codes for halogenated organics) are correctly applied to the manifest.

  • Thermal Destruction & Scrubbing (Verify)

    • Action: The TSDF incinerates the waste at >1100°C with a minimum residence time of 2 seconds. The resulting flue gas is passed through a calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH) scrubber to precipitate fluoride as insoluble calcium fluoride (CaF₂) or neutralize it to sodium fluoride (NaF).

    • Validation: Request a Certificate of Destruction (CoD) from the TSDF. The CoD serves as your final validation that the material was subjected to the required thermal thresholds and that Continuous Emission Monitoring Systems (CEMS) confirmed HF/NOx emissions remained below EPA regulatory limits.

WastePathway A Waste Generation: N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide B Halogenated Organic Waste Stream A->B Segregation C High-Temperature Incineration (>1100°C) B->C TSDF Processing D Alkaline Scrubber (HF & NOx Neutralization) C->D Thermal Destruction (C-F Cleavage) E EPA-Compliant Ash/Effluent Disposal D->E Neutralized Emissions

Fluorinated benzamide waste segregation and high-temperature thermal destruction pathway.

References

  • EPA Tools and Resources Webinar - Evaluating PFAS Destruction: Testing at a Hazardous Waste Incinerator, U.S. Environmental Protection Agency (EPA). 1

  • PPE for Spill Cleanup – Quick Tips, SafetyNow. 3

  • Guide for Chemical Spill Response, American Chemical Society (ACS). 4

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances, U.S. Environmental Protection Agency (EPA).2

Sources

Handling

Personal protective equipment for handling N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a mechanistic system where every piece of equipment serves a specific, scientifically grounded purpose. N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a mechanistic system where every piece of equipment serves a specific, scientifically grounded purpose. N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide is a highly specialized fluorinated benzamide derivative. Compounds in this class are frequently utilized in advanced drug discovery, particularly in the development of STAT3 inhibitors [1] and dopamine/serotonin receptor antagonists [2].

However, the specific functional groups that make this molecule pharmacologically valuable—namely the lipophilic 5-fluoro-2-methylphenyl ring and the 2-methoxybenzamide moiety—also dictate its occupational hazard profile. To handle this compound safely, we must understand the causality behind its physical and chemical behavior.

Below is the comprehensive, self-validating operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide.

Mechanistic Hazard Assessment & Causality

Before selecting PPE, we must define why the equipment is necessary based on the molecule's structural properties:

  • Dermal and Ocular Permeability (Category 2 Irritant): The addition of the 5-fluoro and 2-methyl groups significantly increases the molecule's lipophilicity (estimated LogP ~3.7). This allows the compound to partition efficiently into the lipid bilayers of the stratum corneum (skin) and ocular mucosa, leading to acute irritation [3].

  • Respiratory Sensitization (STOT SE 3): As a crystalline solid, electrostatic forces can cause the powder to aerosolize during transfer. Inhalation of these micro-particles causes targeted respiratory tract irritation[1].

  • Thermal Decomposition (HF Gas Hazard): While stable at room temperature, fluorinated aromatics undergo C-F bond cleavage during combustion. In the event of a laboratory fire, this compound will release highly toxic and corrosive Hydrogen Fluoride (HF) gas , alongside nitrogen oxides (NOx) and carbon monoxide [3].

Quantitative Hazard & PPE Matrix

The following table summarizes the quantitative hazard data and the corresponding PPE required to mitigate each specific risk vector.

Hazard ParameterValue / CategoryMechanistic CausalityRequired PPE Mitigation
Skin Irritation Category 2Lipophilic fluoro-methylphenyl moiety rapidly penetrates the stratum corneum.Double nitrile gloves (≥0.11 mm thickness).
Eye Irritation Category 2Direct particulate contact disrupts ocular mucosa lipid bilayers.ANSI Z87.1 tight-fitting safety goggles.
Inhalation (STOT) STOT SE 3Fine powder aerosolization physically irritates the respiratory tract.Class II Fume Hood (Face velocity ≥100 fpm).
Thermal Event Yields HF GasHigh-temp C-F bond cleavage releases corrosive Hydrogen Fluoride.SCBA (For emergency fire responders only).

Safety & Handling Workflow Visualization

The following diagram outlines the logical progression from hazard assessment to physical handling and disposal.

PPE_Workflow cluster_PPE Mandatory PPE Selection Start Compound Receipt & Storage N-(5-fluoro-2-methylphenyl) -2-methoxybenzamide Assess Hazard Assessment (Irritant, Lipophilic, HF Risk) Start->Assess Gloves Double Nitrile Gloves (Dermal Barrier) Assess->Gloves Goggles Safety Goggles / Shield (Ocular Barrier) Assess->Goggles Resp Fume Hood / N95 (Inhalation Barrier) Assess->Resp Handle Weighing & Solution Prep (e.g., in DMSO/DMF) Gloves->Handle Goggles->Handle Resp->Handle Decomp Thermal Event / Fire Risk? Handle->Decomp HF Evacuate & Use SCBA (HF Gas Hazard) Decomp->HF Yes Dispose Halogenated Chemical Waste Disposal Decomp->Dispose No

Safety and handling workflow for N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide.

Self-Validating Standard Operating Procedure (SOP)

To ensure maximum scientific integrity, this protocol is designed as a self-validating system . Each critical step includes a physical verification check to confirm that the safety parameter is actively functioning before proceeding.

Phase 1: Environmental Preparation & PPE Donning
  • Ventilation Verification: Turn on the chemical fume hood.

    • Validation Check: Tape a small piece of tissue to the bottom of the sash. If it pulls inward steadily, negative pressure is confirmed. Do not proceed if the tissue flutters outward.

  • Ocular Protection: Don ANSI Z87.1 approved safety goggles. Standard safety glasses with side shields are insufficient because they do not protect against aerosolized dust settling from above.

  • Dermal Protection (Double Gloving): Don a pair of standard nitrile gloves, followed by a second outer pair.

    • Causality: If preparing solutions using DMSO or DMF, these solvents act as carrier agents that rapidly pull lipophilic benzamides through the skin. The outer glove acts as the primary chemical barrier, while the inner glove remains pristine.

Phase 2: Weighing and Handling
  • Static Mitigation: Place the sealed vial inside the fume hood.

    • Validation Check: Hover a gloved finger 1 cm above the powder. If the powder jumps toward the glove, static electricity is present. Discharge the area using an anti-static zero-ion gun before opening the vial to prevent the highly irritating powder from aerosolizing into your face.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the compound to a tared glass vial.

  • Solubilization: If creating a stock solution, add the solvent (e.g., DMSO) slowly. Cap the vial immediately before vortexing.

Phase 3: Doffing and Decontamination
  • Outer Glove Removal: Remove the outer gloves inside the fume hood, turning them inside out to trap any residual powder.

  • Inner Glove Inspection:

    • Validation Check: Inspect the inner gloves. Any discoloration, moisture, or chemical odor indicates a breach of the primary barrier. If detected, wash hands immediately with copious amounts of soap and water for 15 minutes[1].

  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., 70% Isopropanol), followed by a dry wipe.

Spill Response & Waste Segregation

Because of the fluorine atom, disposal requires strict segregation from standard organic waste to prevent the generation of corrosive byproducts during municipal incineration.

  • Solid Powder Spill: Do NOT dry sweep. Dry sweeping introduces kinetic energy that aerosolizes the STOT SE 3 irritant. Cover the spill with damp paper towels to suppress dust, carefully scoop the material into a hazardous waste bag, and seal it.

  • Solution Spill (DMSO/DMF): Evacuate the immediate area to allow vapors to dissipate. Wear heavy-duty butyl rubber gloves (nitrile degrades rapidly in heavy DMSO spills). Use an inert absorbent pad to soak up the liquid.

  • Disposal Routing: All consumables (pipette tips, gloves, wipes) and liquid waste containing this compound must be explicitly labeled as "Halogenated Organic Waste" .

References

  • . "SAFETY DATA SHEET - Fisher Scientific (4-Fluorobenzamide)." Fisher Scientific Safety Database.

  • . "PRODUCT INFORMATION - Cayman Chemical (2-methoxybenzamide derivatives)." Cayman Chemical Product Library. 3.. "Synquest Labs - N-4-Fluorophenyl-3-(trifluoromethyl)benzamide: Safety Data Sheet." Synquest Laboratories.

  • . "Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site - ChemRxiv." ChemRxiv Preprints.

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